Trilaurin-d15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H74O6 |
|---|---|
Molecular Weight |
654.1 g/mol |
IUPAC Name |
2,3-bis(11,11,12,12,12-pentadeuteriododecanoyloxy)propyl 11,11,12,12,12-pentadeuteriododecanoate |
InChI |
InChI=1S/C39H74O6/c1-4-7-10-13-16-19-22-25-28-31-37(40)43-34-36(45-39(42)33-30-27-24-21-18-15-12-9-6-3)35-44-38(41)32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 |
InChI Key |
VMPHSYLJUKZBJJ-NLBPYYKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC([2H])([2H])C([2H])([2H])[2H])OC(=O)CCCCCCCCCC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Trilaurin-d15: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Trilaurin-d15, a deuterated stable isotope of Trilaurin (B1682545). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds for quantitative analysis.
Core Chemical Properties
This compound, also known as Glyceryl tridodecanoate-d15, is a saturated triglyceride where 15 hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart, Trilaurin.[1]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₅₉D₁₅O₆ | [1][2] |
| Molecular Weight | 654.09 g/mol | [2] |
| CAS Number | 1219805-25-0 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥99% deuterated forms (d₁-d₁₅) | [1] |
| Solubility | Slightly soluble in chloroform (B151607) (0.1-1 mg/ml) | [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |
Chemical Structure
This compound consists of a glycerol (B35011) backbone esterified with three lauric acid-d5 chains. The deuterium atoms are typically located on the terminal methyl and adjacent methylene (B1212753) groups of each lauric acid chain.
Structural Representations
| Identifier | String |
| SMILES | [2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCC(OCC(OC(CCCCCCCCCC([2H])([2H])C([2H])([2H])[2H])=O)COC(CCCCCCCCCC([2H])([2H])C([2H])([2H])[2H])=O)=O |
| InChI | InChI=1S/C39H74O6/c1-4-7-10-13-16-19-22-25-28-31-37(40)43-34-36(45-39(42)33-30-27-24-21-18-15-12-9-6-3)35-44-38(41)32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 |
Structural Diagram
Caption: Chemical structure of this compound.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative mass spectrometry for the analysis of Trilaurin in various biological and non-biological matrices. Below are detailed methodologies for its application in LC-MS and GC-MS.
Quantification of Trilaurin using LC-MS/MS
This protocol outlines a general procedure for the quantification of trilaurin in a biological matrix (e.g., plasma) using this compound as an internal standard.
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of Trilaurin (analyte) and this compound (internal standard) in a suitable organic solvent (e.g., methanol (B129727) or chloroform) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by spiking known amounts of the Trilaurin stock solution into the biological matrix.
-
Prepare a working solution of this compound at a fixed concentration.
-
-
Sample Preparation:
-
To an aliquot of the sample (e.g., 100 µL of plasma), add the this compound working solution.
-
Perform a lipid extraction using a suitable method, such as a liquid-liquid extraction with a mixture of chloroform and methanol or a solid-phase extraction (SPE).
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for detection and quantification.
-
Monitor the precursor-to-product ion transitions for both Trilaurin and this compound.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentration of Trilaurin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow Diagram:
Caption: LC-MS/MS workflow for Trilaurin quantification.
Role in Understanding Triglyceride Metabolism
While this compound is not directly involved in signaling pathways, as a tracer for its non-labeled counterpart, it is an invaluable tool for studying triglyceride metabolism. By tracking the fate of labeled trilaurin, researchers can investigate processes such as digestion, absorption, transport, storage, and breakdown of triglycerides.
Triglyceride Metabolism Overview
Triglycerides are the main constituents of body fat in humans and other animals, as well as vegetable fat. They are synthesized from glycerol and fatty acids. The metabolism of triglycerides involves several key steps:
-
Lipolysis: The breakdown of triglycerides into glycerol and free fatty acids.
-
Beta-oxidation: The process by which fatty acids are broken down to produce energy.
-
Lipogenesis: The synthesis of fatty acids and their subsequent esterification to glycerol to form triglycerides.
Simplified Triglyceride Metabolism Pathway:
Caption: Simplified overview of triglyceride metabolism.
By using this compound as a tracer, researchers can quantitatively follow the flux of trilaurin through these metabolic pathways, providing critical insights into lipid homeostasis and the pathophysiology of metabolic diseases.
References
In-Depth Technical Guide: Synthesis and Isotopic Labeling of Trilaurin-d15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Trilaurin-d15, a deuterated internal standard crucial for quantitative analysis in various research and development applications. The document details the synthetic pathway, experimental protocols, and analytical characterization of this important molecule.
Introduction
This compound, with the formal name propane-1,2,3-triyl tris(dodecanoate-11,11,12,12,12-d5), is a stable isotope-labeled analog of trilaurin (B1682545).[1] In this molecule, five deuterium (B1214612) atoms replace hydrogen atoms at the terminal end of each of the three lauric acid chains, resulting in a total of 15 deuterium atoms. This isotopic labeling imparts a specific mass shift, making it an ideal internal standard for mass spectrometry-based quantification of trilaurin in complex biological matrices.[2] The use of such standards is critical for correcting for sample loss during preparation and for variations in instrument response, thereby ensuring the accuracy and precision of analytical measurements.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of deuterated lauric acid, followed by its esterification with glycerol (B35011).
Synthesis of Lauric Acid-d5
The precursor for this compound is lauric acid-d5 (dodecanoate-11,11,12,12,12-d5). While detailed proprietary methods for the synthesis of this specific isotopologue are not publicly available, a general approach involves the deuteration of a suitable precursor.
Esterification of Glycerol with Lauric Acid-d5
The core of the this compound synthesis is the esterification of the three hydroxyl groups of glycerol with three equivalents of lauric acid-d5. This reaction is typically carried out by converting lauric acid-d5 to a more reactive species, such as an acyl chloride, followed by reaction with glycerol in the presence of a base to neutralize the HCl byproduct.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Experimental Protocol: Esterification of Glycerol with Lauroyl-d5 Chloride
This protocol is a representative procedure based on standard esterification methods.
-
Activation of Lauric Acid-d5:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve lauric acid-d5 (3.0 equivalents) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (3.3 equivalents) dropwise to the solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude lauroyl-d5 chloride.
-
-
Esterification Reaction:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve glycerol (1.0 equivalent) in anhydrous pyridine, which acts as both a solvent and a base.
-
Cool the glycerol solution to 0 °C.
-
Dissolve the crude lauroyl-d5 chloride in a minimal amount of anhydrous DCM and add it dropwise to the stirred glycerol solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.[3][4]
-
Quantitative Data
While specific yield and purity data for a particular synthesis of this compound are not publicly available, the following table summarizes typical data for the unlabeled trilaurin synthesis and the expected specifications for the deuterated analog based on commercial availability.
| Parameter | Unlabeled Trilaurin Synthesis (Representative) | This compound (Commercial Specification) |
| Yield | 70-90% | Not specified |
| Chemical Purity | >98% | >98% |
| Isotopic Purity | N/A | ≥99% deuterated forms (d1-d15)[1] |
| Isotopic Enrichment | N/A | Not specified, but high enrichment is expected |
Analytical Characterization
The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using various analytical techniques.
Experimental Workflow: Characterization of this compound
Caption: Workflow for the characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the molecular weight and determining the isotopic enrichment of this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., chloroform (B151607) or hexane).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column suitable for lipid analysis.
-
Injector Temperature: 250-300 °C.
-
Oven Program: A temperature gradient program to ensure good separation and peak shape (e.g., initial temperature of 150 °C, ramp to 300 °C at 10 °C/min, and hold for 10 minutes).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range that includes the expected molecular ions of both labeled and any unlabeled trilaurin (e.g., m/z 50-700).
-
-
Data Analysis:
-
Confirm the presence of the molecular ion peak corresponding to this compound (C₃₉H₅₉D₁₅O₆, exact mass ~653.64 g/mol ).
-
Analyze the mass spectrum to determine the isotopic distribution and calculate the isotopic enrichment by comparing the peak intensities of the deuterated and non-deuterated species.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound and the positions of the deuterium labels.
Expected Spectral Features:
-
¹H NMR: The proton NMR spectrum of this compound will be very similar to that of unlabeled trilaurin, with the key difference being the absence of the terminal methyl proton signal (a triplet typically around 0.88 ppm) and the adjacent methylene (B1212753) proton signal for the lauric acid chains. The integration of the remaining proton signals will be consistent with the deuterated structure.
-
¹³C NMR: The carbon-13 NMR spectrum will also be similar to that of trilaurin. The signals for the deuterated carbons (C-11' and C-12' of the lauroyl chains) will be significantly broadened and may appear as multiplets due to carbon-deuterium coupling, or may be absent depending on the experimental parameters.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.
-
Data Analysis: Compare the obtained spectra with the known spectra of unlabeled trilaurin to confirm the structure and identify the absence of signals corresponding to the deuterated positions.[7][8]
Conclusion
The synthesis of this compound is a critical process for providing high-quality internal standards for quantitative bioanalysis. The multi-step synthesis, involving the preparation of deuterated lauric acid and subsequent esterification with glycerol, requires careful control of reaction conditions and rigorous purification. The final product must be thoroughly characterized by mass spectrometry and NMR spectroscopy to ensure its chemical identity, purity, and isotopic enrichment, thereby guaranteeing its suitability for use in demanding research and drug development applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Adsorption chromatographic purification of isopropanol for triglyceride precision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trilaurin | C39H74O6 | CID 10851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
An In-depth Technical Guide to the Physical Characteristics and Stability of Trilaurin-d15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, stability, and analytical applications of Trilaurin-d15. This deuterated triglyceride serves as an essential internal standard for the accurate quantification of Trilaurin in various matrices, particularly in the fields of lipidomics, drug delivery, and metabolic research.
Core Physical and Chemical Characteristics
This compound, also known as Glyceryl tridodecanoate-d15, is a saturated triglyceride where 15 hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[1][2] Its physical and chemical properties are summarized in the table below. Data for the non-deuterated form, Trilaurin, is also provided for comparison.
Table 1: Physical and Chemical Properties of this compound and Trilaurin
| Property | This compound | Trilaurin |
| Synonyms | Glycerol Tridodecanoate-d15, TG(12:0-d5/12:0-d5/12:0-d5)[1] | Glyceryl trilaurate, Tridodecanoin |
| Molecular Formula | C₃₉H₅₉D₁₅O₆[1] | C₃₉H₇₄O₆[3] |
| Molecular Weight | 654.1 g/mol [1] | 639.0 g/mol [3] |
| Physical Form | Solid[1] | White powder or crystal[4][5][6] |
| Melting Point | Not specified | 44 - 49 °C[4], 46.5 °C[6][7][8] |
| Boiling Point | Not specified | 643.33 °C (estimated)[9] |
| Solubility | Slightly soluble in Chloroform (0.1-1 mg/ml)[1] | Soluble in ethyl acetate.[5][6][7][10] Insoluble in water.[5] |
| Purity | ≥99% deuterated forms (d1-d15)[1] | ≥98% (GC)[4] |
Stability and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
-
Storage Conditions : For long-term storage, this compound should be kept in a freezer at -20°C.[1]
-
Stability : When stored at the recommended temperature, this compound is stable for at least four years.[1]
-
General Precautions : It is recommended to store the compound in a dry and cool area in a well-closed container.[10][11] Avoid contact with strong oxidizing agents.[10][11]
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Trilaurin by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][12]
This protocol provides a general framework for the extraction and quantification of Trilaurin from a biological sample, such as plasma, using this compound as an internal standard.
Materials:
-
Biological sample (e.g., plasma)
-
This compound internal standard stock solution (e.g., 1 mg/mL in chloroform)
-
Trilaurin analytical standard
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas supply
-
LC-MS grade solvents for mobile phase (e.g., acetonitrile, isopropanol, water with modifiers like formic acid or ammonium (B1175870) acetate)
Procedure:
-
Preparation of Internal Standard Working Solution:
-
Prepare a working solution of this compound by diluting the stock solution with a suitable solvent (e.g., chloroform:methanol 2:1 v/v) to a concentration appropriate for the expected analyte levels.
-
-
Sample Preparation and Lipid Extraction (Folch Method):
-
Thaw the biological samples on ice.
-
In a glass tube, add a precise volume of the sample (e.g., 50 µL of plasma).
-
Spike the sample with a known volume of the this compound internal standard working solution.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1.
-
Vortex the mixture thoroughly for at least 30 seconds.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex again and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a solvent compatible with the LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile 1:1 v/v).
-
-
LC-MS Analysis:
-
Inject a specific volume of the reconstituted sample onto an appropriate LC column (e.g., a C18 reversed-phase column).
-
Use a gradient elution with a mobile phase system suitable for lipid analysis.
-
Detect the analytes using a mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI) and scan type (e.g., multiple reaction monitoring - MRM).
-
Monitor the specific precursor-to-product ion transitions for both Trilaurin and this compound.
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of known concentrations of Trilaurin analytical standard spiked with the same amount of this compound internal standard.
-
Plot the ratio of the peak area of Trilaurin to the peak area of this compound against the concentration of Trilaurin.
-
Determine the concentration of Trilaurin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
To assess the stability of this compound under various stress conditions, a forced degradation study can be performed. This helps in identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Stress Conditions:
-
Acidic Hydrolysis: Incubate a solution of this compound in a mild acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Incubate a solution of this compound in a mild basic solution (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at a temperature below its melting point for an extended period.
-
Photostability: Expose a solution of this compound to UV light according to ICH guidelines.
Procedure for each stress condition:
-
Prepare a solution of this compound at a known concentration.
-
Expose the solution to the specific stress condition for a defined period.
-
At various time points, withdraw aliquots of the sample.
-
Neutralize the acidic or basic samples if necessary.
-
Analyze the samples by a suitable stability-indicating method (e.g., LC-MS) to quantify the remaining this compound and detect any degradation products.
-
Compare the results with a control sample stored under normal conditions.
Visualizations
The following diagram illustrates the key steps in the quantification of Trilaurin using this compound as an internal standard.
Caption: Workflow for Trilaurin quantification using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. benchchem.com [benchchem.com]
- 6. npra.gov.my [npra.gov.my]
- 7. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Studies on the lipase induced degradation of lipid based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 12. caymanchem.com [caymanchem.com]
Deuterated Trilaurin as a Tracer in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated trilaurin (B1682545), a stable isotope-labeled triglyceride, serves as a powerful tracer for investigating the intricate dynamics of dietary fat digestion, absorption, and metabolism. By incorporating deuterium (B1214612) atoms into the lauric acid moieties of the trilaurin molecule, researchers can meticulously track its journey through various metabolic pathways without the need for radioactive isotopes. This technical guide provides a comprehensive overview of the application of deuterated trilaurin in metabolic research, detailing experimental protocols, data interpretation, and the relevant signaling pathways.
Stable isotope tracers, such as deuterated compounds, are invaluable tools in metabolic research, allowing for the in vivo study of metabolic fluxes and pathways.[1] The use of deuterium labeling, in particular, offers a safe and effective method to trace the fate of molecules in biological systems.[2]
Core Principles of Using Deuterated Trilaurin as a Tracer
The fundamental principle behind using deuterated trilaurin as a tracer lies in its ability to be distinguished from its endogenous, non-labeled counterparts by mass spectrometry. Following oral administration, deuterated trilaurin is hydrolyzed in the gut, and the resulting deuterated lauric acid is absorbed and re-esterified into triglycerides within enterocytes. These newly synthesized triglycerides, containing the deuterium label, are then packaged into chylomicrons and released into the bloodstream.
By collecting blood samples at various time points after ingestion, researchers can isolate different lipoprotein fractions (e.g., chylomicrons, VLDL, LDL, HDL) and analyze the enrichment of the deuterated lauric acid in the triglyceride component of these particles. This allows for the quantification of key metabolic processes, including:
-
Rate of dietary fat absorption: The appearance of the tracer in the bloodstream provides a direct measure of how quickly ingested fat is absorbed.
-
Chylomicron production and clearance: The kinetics of the tracer in the chylomicron fraction reveal the rate at which these particles are synthesized and removed from circulation.
-
Metabolism of triglyceride-rich lipoproteins (TRLs): Tracking the movement of the tracer from chylomicrons to other lipoproteins and tissues sheds light on the complex interplay of lipases and receptors involved in TRL metabolism.[3][4]
-
Postprandial lipemia: Deuterated trilaurin is an excellent tool for studying the magnitude and duration of the increase in blood triglycerides after a meal, a critical factor in cardiovascular disease risk.[5]
Experimental Protocols
The following sections outline the key experimental methodologies for conducting metabolic studies using deuterated trilaurin.
Study Design: The Oral Fat Tolerance Test (OFTT)
The most common experimental design for administering deuterated trilaurin is the Oral Fat Tolerance Test (OFTT).[6][7][8][9][10]
1. Subject Preparation:
-
Subjects should fast for 8-12 hours overnight prior to the test.[9]
-
A baseline blood sample is collected before the administration of the test meal.
2. Test Meal Composition:
-
The test meal should contain a standardized amount of fat, carbohydrate, and protein. A common composition includes 75g of fat, 25g of carbohydrates, and 10g of protein.[10]
-
Deuterated trilaurin is incorporated into the fat component of the meal. The exact dosage of the tracer will depend on the sensitivity of the analytical instruments and the specific research question.
-
The meal is often prepared as a liquid shake to ensure complete and rapid consumption.[10]
3. Blood Sampling:
-
Blood samples are collected at regular intervals after the meal. A typical schedule includes samples at 1, 2, 3, 4, 6, and 8 hours post-ingestion.[11]
Sample Processing and Analysis
1. Plasma and Lipoprotein Fractionation:
-
Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation.
-
Lipoprotein fractions (chylomicrons, VLDL, LDL, HDL) can be isolated from the plasma using ultracentrifugation.[2]
2. Lipid Extraction:
-
Total lipids are extracted from plasma or the isolated lipoprotein fractions using a solvent mixture, such as chloroform:methanol.[12]
3. Triglyceride Isolation and Hydrolysis:
-
Triglycerides are isolated from the total lipid extract using thin-layer chromatography (TLC) or solid-phase extraction.
-
The isolated triglycerides are then hydrolyzed to release the fatty acids.
4. Derivatization of Fatty Acids:
-
The fatty acids are converted to their methyl esters (FAMEs) to increase their volatility for gas chromatography analysis.
5. Mass Spectrometry Analysis:
-
The enrichment of deuterated lauric acid in the FAMEs is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[12][13][14][15] The mass spectrometer is set to monitor the ion corresponding to the deuterated lauric acid methyl ester and its non-deuterated counterpart.
Quantitative Data Presentation
The results of a deuterated trilaurin tracer study are typically presented as the tracer-to-tracee ratio (TTR) or as atom percent excess (APE) in the triglyceride fraction of different lipoproteins over time. This data can be summarized in tables for clear comparison of different study groups or conditions.
Table 1: Example of Tracer Enrichment Data in Plasma Triglycerides
| Time (hours) | Deuterated Lauric Acid Enrichment (APE) in Chylomicron Triglycerides | Deuterated Lauric Acid Enrichment (APE) in VLDL Triglycerides |
| 0 | 0.00 | 0.00 |
| 1 | 2.5 ± 0.5 | 0.1 ± 0.02 |
| 2 | 5.8 ± 1.2 | 0.8 ± 0.15 |
| 4 | 3.1 ± 0.8 | 1.5 ± 0.3 |
| 6 | 1.2 ± 0.3 | 1.1 ± 0.2 |
| 8 | 0.5 ± 0.1 | 0.6 ± 0.1 |
Data are presented as mean ± standard deviation. APE = Atom Percent Excess.
Signaling Pathways in Postprandial Lipid Metabolism
The metabolic fate of deuterated trilaurin is governed by a complex network of signaling pathways that regulate lipid metabolism. Understanding these pathways is crucial for interpreting the results of tracer studies.
Key Regulatory Pathways
-
Insulin (B600854) Signaling: Insulin plays a central role in postprandial lipid metabolism. After a meal, increased insulin levels promote the uptake of glucose and fatty acids into adipose tissue and stimulate the activity of lipoprotein lipase (B570770) (LPL), the enzyme responsible for hydrolyzing triglycerides in chylomicrons and VLDL.[16]
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid metabolism.[16][17]
-
Liver X Receptors (LXRs): LXRs are another class of nuclear receptors that play a key role in cholesterol and fatty acid metabolism.[16]
-
Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are transcription factors that control the synthesis of cholesterol and fatty acids.[16][17]
-
Glucagon-like peptide-1 (GLP-1): This intestinal peptide has been shown to regulate chylomicron output.[18]
The interplay of these signaling pathways determines the rate of triglyceride clearance from the blood and the partitioning of fatty acids between different tissues for storage or oxidation.[17][19][20]
Visualizations
Experimental Workflow
Experimental workflow for a deuterated trilaurin tracer study.
Postprandial Triglyceride Metabolism
Overview of postprandial triglyceride metabolism traced with deuterated trilaurin.
Conclusion
Deuterated trilaurin is a valuable and safe tracer for quantitatively assessing the complex processes of dietary triglyceride metabolism in humans. By employing standardized protocols such as the oral fat tolerance test and sensitive analytical techniques like mass spectrometry, researchers can gain detailed insights into the kinetics of postprandial lipoprotein metabolism. This knowledge is essential for understanding the pathophysiology of metabolic diseases, including cardiovascular disease and insulin resistance, and for the development of novel therapeutic interventions. The continued application of this tracer methodology promises to further unravel the intricate regulation of lipid metabolism and its impact on human health.
References
- 1. Incorporation of deuterium-labeled fatty acids into human milk, plasma, and lipoprotein phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. THE METABOLISM OF TRIGLYCERIDE-RICH LIPOPROTEINS REVISITED; NEW PLAYERS, NEW INSIGHT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Postprandial metabolism of meal triglyceride in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. New oral fat tolerance tests feature tailoring of the polyunsaturated/saturated fatty acid ratio to elicit a specific postprandial response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral Fat Tolerance Test (OFTT) in Human [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass spectrometric analysis of surfactant metabolism in human volunteers using deuteriated choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. Postprandial Dyslipidemia: Pathophysiology and Cardiovascular Disease Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Postprandial lipoproteins and the molecular regulation of vascular homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dietary, Physiological, and Genetic Impacts on Postprandial Lipid Metabolism - Fat Detection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for Trilaurin-d15
For researchers, scientists, and drug development professionals requiring high-purity Trilaurin-d15 for use as an internal standard in mass spectrometry-based quantitative analysis, this technical guide provides a detailed overview of commercial suppliers, their product specifications, and a representative experimental protocol for its application in lipidomics.
Commercial Availability of this compound
This compound, a deuterated form of trilaurin (B1682545), is a critical internal standard for the accurate quantification of trilaurin in various biological and pharmaceutical matrices. Several specialized chemical suppliers offer this stable isotope-labeled compound. The primary suppliers identified are Cayman Chemical and MedchemExpress. While other suppliers of lipid standards exist, their catalogs did not explicitly list this compound at the time of this guide's compilation.
A summary of product specifications and available data from the primary suppliers is presented in the table below for easy comparison.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Available Quantities | Price (USD) |
| Cayman Chemical | 1,2,3-Trilauroyl-d15 Glycerol | 1219805-25-0 | C₃₉H₅₉D₁₅O₆ | ≥99% deuterated forms (d1-d15) | 1 mg, 5 mg, 10 mg | Price not listed |
| MedchemExpress | This compound | 1219805-25-0 | C₃₉H₅₉D₁₅O₆ | 99.33% | 10 mg, 50 mg, 100 mg | $176 for 10 mg |
Note: Pricing from MedchemExpress is subject to change and may vary based on quantity and promotional offers.[1] Cayman Chemical's pricing is available upon request through their website. Both suppliers provide technical documentation, including Certificates of Analysis (CoA), upon request or directly on their product pages.[1]
Application and Experimental Protocol: Quantification of Triglycerides in Biological Samples using LC-MS/MS with a Deuterated Internal Standard
This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantification of trilaurin.[2] The principle of stable isotope dilution mass spectrometry relies on the addition of a known amount of the isotopically labeled standard to the sample. This standard co-elutes with the endogenous analyte and experiences similar ionization and matrix effects, allowing for accurate correction and quantification.
The following is a representative, detailed protocol for the analysis of triglycerides in a biological matrix (e.g., plasma or edible oil) using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methodologies for lipid analysis.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]
1. Materials and Reagents:
-
This compound (from a commercial supplier)
-
Trilaurin (for calibration standards)
-
Chloroform
-
Methanol
-
Acetonitrile
-
Formic acid
-
Ultrapure water
-
Biological matrix (e.g., plasma, homogenized tissue, or oil sample)
2. Preparation of Stock Solutions and Internal Standard Spiking Solution:
-
Trilaurin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of trilaurin in 10 mL of chloroform.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of chloroform.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with isopropanol to a final concentration of 10 µg/mL.
3. Sample Preparation (Lipid Extraction):
-
For Plasma/Serum Samples:
-
To 100 µL of plasma/serum in a glass tube, add 10 µL of the 10 µg/mL this compound internal standard spiking solution.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.
-
-
For Edible Oil Samples:
-
Accurately weigh approximately 50 mg of the oil sample into a volumetric flask.
-
Add 10 µL of the 10 µg/mL this compound internal standard spiking solution.
-
Dissolve and bring to a final volume of 10 mL with isopropanol.
-
Further dilute an aliquot of this solution as necessary to fall within the calibration curve range.
-
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Gradient from 30% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
Monitor the precursor-to-product ion transitions for both trilaurin and this compound. The exact m/z values will depend on the adduct formed (e.g., [M+NH₄]⁺).
-
Trilaurin: e.g., m/z 656.6 → [product ion]
-
This compound: e.g., m/z 671.7 → [product ion]
-
-
The specific product ions should be determined by infusing the pure standards and optimizing the collision energy.
-
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of trilaurin to this compound against the concentration of the trilaurin standards.
-
Determine the concentration of trilaurin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the quantification of trilaurin using this compound as an internal standard.
Caption: Workflow for the quantification of trilaurin using a deuterated internal standard.
This comprehensive guide provides the necessary information for researchers to source this compound and implement a robust analytical method for its intended application. Adherence to good laboratory practices and method validation are essential for obtaining accurate and reproducible results.
References
- 1. lcms.cz [lcms.cz]
- 2. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. Triglyceride Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Isotope dilution mass spectrometry as a candidate definitive method for determining total glycerides and triglycerides in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shimadzu.co.kr [shimadzu.co.kr]
- 11. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. shimadzu.com [shimadzu.com]
- 13. [PDF] The analysis of triglycerides in edible oils by APCI LC/MS | Semantic Scholar [semanticscholar.org]
- 14. youtube.com [youtube.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. agilent.com [agilent.com]
- 17. Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 20. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Trilaurin-d15
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling protocols for Trilaurin-d15, a deuterated stable isotope of Trilaurin. Utilized primarily as an internal standard or tracer in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), its safe handling is paramount in a laboratory setting.[1] This document summarizes key safety information, physical and chemical properties, and recommended handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Section 1: GHS Hazard Classification
Based on available data for its non-deuterated counterpart, Trilaurin, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2][3]
GHS Label Elements:
-
Hazard Pictograms: Not applicable[3]
-
Signal Word: Not applicable[3]
-
Hazard Statements: Not applicable[3]
The following diagram illustrates the logical assessment process for GHS hazard classification, indicating that this compound does not meet the criteria for classification.
Caption: Logical workflow for GHS hazard assessment of this compound.
Section 2: Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its non-deuterated form is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C₃₉H₅₉D₁₅O₆ | [1][4] |
| Molecular Weight | 654.1 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [1][5][6] |
| Melting Point | 45 - 47 °C / 113 - 116.6 °F (for Trilaurin) | [5] |
| Solubility | Slightly soluble in Chloroform (0.1-1 mg/ml). Insoluble in water. | [4][7][8] |
| Purity | ≥99% deuterated forms (d₁-d₁₅) | [4] |
| CAS Number | 1219805-25-0 | [1][4] |
| Unlabeled CAS Number | 538-24-9 | [1] |
Section 3: Safe Handling and Storage
Adherence to proper laboratory protocols is essential when handling this compound, despite its non-hazardous classification.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Safety glasses with side shields or goggles are recommended.
-
Hand Protection: Chemical-resistant gloves should be worn.
-
Skin and Body Protection: A laboratory coat is sufficient to prevent skin contact.
Handling Procedures
-
Handle in accordance with good industrial hygiene and safety practices.[5]
-
Avoid inhalation of dust.
-
Prevent contact with eyes and skin.
-
Keep away from food, drink, and animal feeding stuffs.[5]
-
Wash hands thoroughly after handling.
Storage
-
Recommended storage temperatures: Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 months.[1]
The diagram below outlines the general workflow for the safe handling of chemical substances like this compound in a research environment.
Caption: General workflow for the safe handling of this compound.
Section 4: First-Aid Measures
In the event of exposure, the following first-aid measures should be taken:
-
Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove any contaminated clothing.[5]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[5]
-
Ingestion: Clean mouth with water and drink plenty of water. Seek medical attention.[5]
Section 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
-
Hazardous Combustion Products: In case of fire, carbon monoxide and carbon dioxide may be produced.[3]
Section 6: Spillage and Disposal
-
Accidental Release Measures: Sweep up and shovel into a suitable container for disposal. Avoid dust formation.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trilaurin | C39H74O6 | CID 10851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. caymanchem.com [caymanchem.com]
- 5. fishersci.pt [fishersci.pt]
- 6. chemimpex.com [chemimpex.com]
- 7. trilaurin, 538-24-9 [thegoodscentscompany.com]
- 8. Trilaurin | Fisher Scientific [fishersci.ca]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Triglycerides with Trilaurin-d15
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of triglycerides in biological samples, specifically human plasma, using Trilaurin-d15 as an internal standard. The protocols detailed below leverage Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity.
Introduction
Triglycerides are a major class of lipids that serve as a primary form of energy storage in animals. The quantitative analysis of specific triglyceride species is crucial in various fields of research, including the study of metabolic diseases such as obesity, diabetes, and atherosclerosis, as well as in the development of new therapeutics. Stable isotope-labeled internal standards are essential for accurate and precise quantification in mass spectrometry-based lipidomics.[1][2] this compound, a deuterated analog of Trilaurin (a triglyceride containing three lauric acid chains), is an ideal internal standard for the quantification of triglycerides due to its chemical and physical similarity to the endogenous analytes.[3] Its use allows for the correction of variability introduced during sample preparation and analysis.
Experimental Protocols
This section details the complete workflow for the quantitative analysis of triglycerides in human plasma, from sample preparation to data analysis.
-
Internal Standard: this compound
-
Solvents: HPLC-grade methanol, chloroform, isopropanol, acetonitrile, and water.
-
Reagents: Ammonium (B1175870) formate, 0.9% NaCl solution.
-
Human Plasma: Collected in EDTA- or heparin-containing tubes.
-
Thaw Plasma: Thaw frozen human plasma samples on ice.
-
Spike with Internal Standard: To a 50 µL aliquot of plasma in a glass tube, add 10 µL of a 1 mg/mL solution of this compound in chloroform:methanol (2:1, v/v).
-
Protein Precipitation and Lipid Extraction:
-
Add 2 mL of a cold chloroform:methanol (2:1, v/v) solution to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
-
Phase Separation:
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex briefly for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
-
Drying:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 37°C.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in 200 µL of isopropanol:acetonitrile (1:1, v/v).
-
Vortex for 1 minute to ensure complete dissolution of the lipids.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate.
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 30 2.0 30 12.0 95 15.0 95 15.1 30 | 20.0 | 30 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 45°C.
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
The MRM transitions for the target triglycerides and the internal standard are based on the formation of ammonium adducts as precursor ions ([M+NH₄]⁺) and the subsequent neutral loss of one of the fatty acid chains upon collision-induced dissociation.[4][5][6]
The molecular weight of Trilaurin is approximately 639.0 g/mol .[2][4][7][8] The molecular weight of this compound is approximately 654.1 g/mol .[3] The molecular weight of lauric acid is approximately 200.32 g/mol .
-
Calculated Precursor Ion for Trilaurin ([M+NH₄]⁺): 639.0 + 18.04 = 657.04 m/z
-
Calculated Product Ion for Trilaurin (Neutral Loss of Lauric Acid + NH₃): 657.04 - (200.32 + 17.03) = 439.69 m/z
-
Calculated Precursor Ion for this compound ([M+NH₄]⁺): 654.1 + 18.04 = 672.14 m/z
-
Calculated Product Ion for this compound (Neutral Loss of Lauric Acid-d5 + NH₃): 672.14 - (205.35 + 17.03) = 449.76 m/z
Table 1: Example MRM Transitions for Selected Triglycerides and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound (IS) | 672.1 | 449.8 | 50 | 35 |
| Trilaurin (12:0/12:0/12:0) | 657.0 | 439.7 | 50 | 35 |
| Tripalmitin (16:0/16:0/16:0) | 824.8 | 551.5 | 50 | 40 |
| Tristearin (18:0/18:0/18:0) | 909.0 | 607.6 | 50 | 45 |
| Triolein (18:1/18:1/18:1) | 903.0 | 601.6 | 50 | 45 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation and Analysis
A calibration curve should be prepared using a series of standard solutions containing known concentrations of a representative triglyceride (e.g., Trilaurin) and a constant concentration of the internal standard (this compound). The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
Table 2: Example Calibration Curve Data for Trilaurin.
| Trilaurin Conc. (µg/mL) | Peak Area (Trilaurin) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 0.1 | 1,520 | 150,100 | 0.010 |
| 0.5 | 7,650 | 151,500 | 0.050 |
| 1.0 | 15,300 | 150,800 | 0.101 |
| 5.0 | 75,800 | 149,900 | 0.506 |
| 10.0 | 151,200 | 150,500 | 1.005 |
| 50.0 | 755,000 | 151,000 | 5.000 |
| 100.0 | 1,510,000 | 150,200 | 10.053 |
The calibration curve should exhibit a linear relationship with a correlation coefficient (r²) of >0.99.
QC samples should be prepared at low, medium, and high concentrations and analyzed in triplicate to assess the accuracy and precision of the method.
Table 3: Example Quality Control Data.
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| Low | 0.3 | 0.29 | 96.7 | 4.5 |
| Medium | 7.5 | 7.8 | 104.0 | 3.2 |
| High | 75.0 | 73.5 | 98.0 | 2.8 |
Accuracy should be within 85-115% (80-120% for the lower limit of quantification), and precision should be <15% (%CV).
The concentration of each triglyceride in the unknown plasma samples is calculated by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
Table 4: Example Quantitative Data for Triglycerides in Human Plasma Samples.
| Sample ID | Trilaurin (µg/mL) | Tripalmitin (µg/mL) | Tristearin (µg/mL) | Triolein (µg/mL) |
|---|---|---|---|---|
| Control 1 | 1.2 | 25.4 | 15.8 | 85.3 |
| Control 2 | 1.5 | 28.1 | 17.2 | 92.1 |
| Treated 1 | 0.8 | 18.9 | 11.5 | 65.7 |
| Treated 2 | 0.9 | 20.3 | 12.1 | 68.4 |
Visualization of Experimental Workflow and Metabolic Pathway
The following diagram illustrates the key steps in the quantitative analysis of triglycerides using this compound.
Caption: Experimental workflow for triglyceride quantification.
Stable isotope tracers like this compound are invaluable for studying the dynamics of triglyceride metabolism, including synthesis, breakdown (lipolysis), and transport.[1][5][9] The following diagram illustrates a simplified pathway of triglyceride metabolism and how deuterated fatty acids can be traced.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trilaurin | C39H74O6 | CID 10851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Trilaurin | Fisher Scientific [fishersci.ca]
- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. larodan.com [larodan.com]
- 8. chemimpex.com [chemimpex.com]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
Application Notes and Protocols for Trilaurin-d15 in Lipidomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, the precise and accurate quantification of lipid species is essential for understanding cellular processes, discovering biomarkers, and developing novel therapeutics. Mass spectrometry-based lipid analysis is a powerful tool, but it is susceptible to variations in sample preparation, extraction efficiency, and instrument response. The use of stable isotope-labeled internal standards is a critical strategy to normalize these variations and ensure high-quality quantitative data.[1] Trilaurin-d15, a deuterated form of the triglyceride trilaurin, serves as an ideal internal standard for the quantification of triglycerides and other lipids due to its chemical similarity to endogenous lipids and its distinct mass-to-charge ratio.
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of triglycerides in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics workflow.
Principle
The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process.[1] Since this compound is chemically and physically similar to the endogenous triglycerides, it will experience similar losses during extraction and variations in ionization efficiency during mass spectrometry analysis. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, a precise and accurate quantification of the analyte can be achieved.[1] This approach effectively corrects for matrix effects and variations in sample handling.[1]
Experimental Protocols
This protocol describes a lipid extraction procedure for human plasma, followed by analysis using LC-MS/MS.
Materials and Reagents
-
This compound (Internal Standard)
-
Chloroform (LC-MS grade)
-
Methanol (LC-MS grade)
-
Isopropanol (B130326) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Human plasma (or other biological matrix)
-
1.5 mL polypropylene (B1209903) microcentrifuge tubes
-
Glass vials with inserts for LC autosampler
Preparation of Internal Standard Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 1:1 (v/v) chloroform:methanol solution.
-
Store the stock solution at -20°C in a glass vial with a PTFE-lined cap.
-
-
Working Solution (10 µg/mL):
-
Dilute the stock solution 1:100 with isopropanol to obtain a working solution with a concentration of 10 µg/mL (10 ppm). This working solution will be spiked into the samples. The optimal concentration of the internal standard should be comparable to the level of endogenous lipids in the sample.[2]
-
Sample Preparation: Lipid Extraction (Modified Folch Method)
This protocol is adapted from established lipid extraction methods.[2] All steps should be performed on ice to minimize lipid degradation.
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL polypropylene microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution to the plasma.
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture on a shaker at 4°C for 30 minutes.
-
Add 200 µL of water to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer it to a clean 1.5 mL tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol.
-
Transfer the reconstituted sample to a glass vial with an insert for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general parameters for the analysis of triglycerides. Specific conditions should be optimized for the instrument being used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for triglyceride separation.
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic triglycerides.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for triglycerides is typically the ammonium adduct [M+NH4]+. The product ions correspond to the neutral loss of one of the fatty acid chains. For this compound, the specific MRM transition will need to be determined based on its molecular weight.
-
Collision Energy: This will need to be optimized for each specific triglyceride and for this compound.
-
Data Presentation
The following tables summarize typical quantitative performance data for lipidomics assays utilizing deuterated internal standards.
Table 1: Representative Linearity and Precision Data for Triglyceride Quantification
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
This data is representative of typical performance for quantitative lipidomics assays and should be validated for each specific application.
Visualizations
Experimental Workflow
Caption: Experimental workflow for lipidomics sample preparation and analysis.
Metabolic Pathway of Lauric Acid and Triglycerides
Caption: Simplified metabolic pathway of dietary triglycerides and lauric acid.
References
Quantitative Analysis of Trilaurin in Biological Matrices using GC-MS with Trilaurin-d15 Internal Standard
Application Note & Protocol
Introduction
Trilaurin, a triglyceride derived from three units of lauric acid and one molecule of glycerol, is a key component of several vegetable fats and is utilized in the food, cosmetic, and pharmaceutical industries. Accurate quantification of Trilaurin in various biological matrices is essential for pharmacokinetic studies, metabolic research, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of triglycerides. Due to the low volatility of intact triglycerides, analysis is often performed after transesterification to more volatile fatty acid methyl esters (FAMEs). However, with modern high-temperature GC columns and appropriate injection techniques, the direct analysis of intact triglycerides is also feasible.
This application note details a validated GC-MS method for the quantitative analysis of Trilaurin in a biological matrix, employing Trilaurin-d15 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1] The use of a deuterated internal standard is considered the gold standard for quantitative mass spectrometry.[1]
Principle of the Method
This method involves the extraction of lipids, including Trilaurin, from the sample matrix. The extracted sample is then fortified with a known amount of this compound internal standard. The sample is subsequently analyzed by GC-MS in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity by monitoring specific fragment ions of both the analyte and the internal standard.[2] Quantification is achieved by constructing a calibration curve based on the peak area ratio of Trilaurin to this compound against a range of known Trilaurin concentrations.
Instrumentation, Reagents, and Materials
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
High-temperature capillary GC column (e.g., (5%-phenyl)-methylpolysiloxane)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
-
Reagents and Materials:
-
Trilaurin (analytical standard)
-
This compound (internal standard)[3]
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Glass vials with PTFE-lined caps
-
Micropipettes
-
Experimental Protocols
Protocol 1: Sample Preparation (Lipid Extraction)
This protocol is a modified Folch method for the extraction of lipids from a plasma sample.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (e.g., plasma).
-
Add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes.
-
Carefully transfer the lower organic layer (chloroform) to a clean glass tube.
-
Dry the extract under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of hexane for GC-MS analysis.
Protocol 2: Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare stock solutions of Trilaurin and this compound in a suitable solvent (e.g., chloroform or hexane) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of working standard solutions by serial dilution of the Trilaurin stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Spiked Calibration Curve: To create a calibration curve that accounts for matrix effects, spike blank matrix (e.g., plasma) with the working standard solutions.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
Protocol 3: GC-MS Analysis
The following are typical GC-MS parameters for the analysis of intact triglycerides. These may require optimization for specific instruments.
-
Gas Chromatograph (GC) Conditions:
-
Column: (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 340°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 200°C, hold for 1 minute
-
Ramp 1: 15°C/min to 360°C
-
Hold at 360°C for 10 minutes
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 350°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
SIM Ion Selection
Based on the mass spectra of Trilaurin, the following ions are recommended for monitoring. The ions for this compound are predicted based on a +15 mass shift for the intact molecule and fragments containing all three deuterated lauric acid chains.
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Trilaurin | Analyte | 439 | 183 | 257 |
| This compound | Internal Standard | 454 | 188 | 262 |
Note: The selection of quantifier and qualifier ions should be confirmed by analyzing the mass spectrum of the specific this compound standard used.
Data Presentation: Method Validation Summary
The following table presents representative data for a validated GC-MS method for Trilaurin, illustrating typical performance characteristics.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Disclaimer: The data presented in this table is for illustrative purposes and represents typical performance for a validated GC-MS method for triglycerides. Actual results may vary depending on the specific instrumentation, matrix, and experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for Trilaurin Quantification by GC-MS.
Metabolic and Signaling Pathway of Lauric Acid
Caption: Metabolic and Signaling Pathway of Lauric Acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Trilaurin-d15 as an Internal Standard in Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Trilaurin-d15 as an internal standard (IS) for the accurate quantification of triglycerides (TGs) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of trilaurin (B1682545) (a triglyceride of lauric acid), is an ideal internal standard due to its chemical similarity to endogenous triglycerides, allowing it to mimic the behavior of target analytes during sample preparation and analysis, thereby correcting for variations in extraction efficiency and instrument response.
Principle and Rationale for Use
In quantitative mass spectrometry, particularly in complex biological matrices, variability can be introduced at multiple stages, including sample extraction, derivatization, and injection volume, as well as from instrument-related factors like ionization suppression or enhancement. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for mitigating these effects.[1] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the analyte signal to the internal standard signal can be used for accurate quantification, as both compounds are affected similarly by experimental variations.[1]
Quantitative Performance Data (Illustrative)
While the exact performance characteristics will depend on the specific matrix, instrumentation, and method validation, the following table provides an illustrative summary of expected quantitative performance when using a deuterated triglyceride internal standard like this compound. This data is based on typical performance characteristics observed for validated LC-MS/MS methods in lipidomics.
| Parameter | Typical Performance | Reference |
| Linearity Range | 1 - 1000 ng/mL | [2] |
| Correlation Coefficient (r²) | ≥ 0.99 | [2] |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | [3] |
| Accuracy (% Recovery) | 85 - 115% | [4] |
| Precision (% RSD) | < 15% | [5] |
| Matrix Effect | 80 - 120% | [4][6] |
Experimental Protocols
This section outlines a detailed protocol for the quantification of triglycerides in human plasma using this compound as an internal standard.
Materials and Reagents
-
This compound: High-purity standard (≥98%)
-
Trilaurin: High-purity standard for calibration curve
-
Human Plasma: K2-EDTA anticoagulated
-
Methanol (B129727) (MeOH): LC-MS grade
-
Methyl-tert-butyl ether (MTBE): LC-MS grade
-
Water: LC-MS grade
-
Chloroform: HPLC grade
-
Isopropanol (IPA): LC-MS grade
-
Acetonitrile (ACN): LC-MS grade
-
Ammonium (B1175870) Formate: LC-MS grade
-
Formic Acid: LC-MS grade
Preparation of Stock and Working Solutions
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of chloroform:methanol (2:1, v/v).
-
This compound Internal Standard Spiking Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol. The optimal concentration of the spiking solution should be determined during method development, with a general starting point being around 10-15 ppm.[7]
-
Trilaurin Calibration Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Trilaurin and dissolve it in 1 mL of chloroform:methanol (2:1, v/v).
-
Calibration Curve Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution in methanol to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
Sample Preparation (Lipid Extraction using MTBE)
-
To a 1.5 mL microcentrifuge tube, add 20 µL of human plasma.
-
Add 20 µL of the this compound internal standard spiking solution (10 µg/mL) to the plasma sample. Vortex briefly.
-
Add 225 µL of cold methanol and vortex for 10 seconds.
-
Add 750 µL of cold MTBE and shake for 6 minutes at 4°C.[8]
-
Add 188 µL of LC-MS grade water to induce phase separation. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Carefully collect the upper organic phase (approximately 700 µL) and transfer it to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid[1]
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid[1]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B for re-equilibration
-
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for Trilaurin and this compound should be optimized. For triglycerides, the precursor ion is typically the ammonium adduct [M+NH4]+, and the product ions result from the neutral loss of a fatty acid.
-
Illustrative Trilaurin Transition: m/z 654.6 → m/z 453.4 (Loss of lauric acid + NH3)
-
Illustrative this compound Transition: m/z 669.7 → m/z 461.5 (Loss of lauric acid-d15 + NH3)
-
-
Mandatory Visualizations
Caption: Experimental workflow for triglyceride quantification.
Caption: Logic of using an internal standard.
Conclusion
This compound serves as a robust internal standard for the quantitative analysis of triglycerides in complex biological matrices. The provided protocol offers a detailed starting point for method development. It is crucial to emphasize that the optimal concentration of this compound and the specific LC-MS/MS parameters should be thoroughly validated for each specific application and matrix to ensure the highest quality of quantitative data. This includes assessing linearity, accuracy, precision, and matrix effects within the intended biological matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of direct analysis in real time accurate mass spectrometry for the determination of triclosan in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved reference measurement procedure for triglycerides and total glycerides in human serum by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Application Note: Quantitative Analysis of Trilaurin-d15 in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of Trilaurin-d15 in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated form of trilaurin, is an ideal internal standard for the accurate quantification of triglycerides in lipidomic studies.[1] The methodology described herein utilizes a robust sample preparation procedure involving protein precipitation and lipid extraction, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. This method is intended for researchers, scientists, and drug development professionals requiring precise and reliable measurement of deuterated triglycerides.
Introduction
Triglycerides are a major class of lipids that play a crucial role in energy storage and metabolism. Their analysis is vital in various research areas, including metabolic diseases and nutritional studies. Mass spectrometry, particularly LC-MS/MS, has become the preferred technique for lipid analysis due to its high sensitivity and specificity.[2] The use of stable isotope-labeled internal standards, such as this compound, is critical for accurate quantification as they compensate for variations in sample preparation and matrix effects.[1] This document outlines a comprehensive workflow for the analysis of this compound, providing detailed experimental protocols and mass spectrometry parameters.
Experimental
Sample Preparation: Protein Precipitation and Lipid Extraction
A standard protein precipitation and liquid-liquid extraction method is employed to isolate lipids from plasma samples.[3][4]
Materials:
-
Plasma samples
-
This compound internal standard solution (in isopropanol)
-
Methanol (B129727) (ice-cold)
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Spike the sample with the appropriate volume of this compound internal standard solution.
-
Add 200 µL of ice-cold methanol and vortex for 10 seconds to precipitate proteins.
-
Add 750 µL of MTBE and vortex for 10 seconds.
-
Incubate the mixture on a shaker at 4°C for 10 minutes.
-
Induce phase separation by adding 150 µL of LC-MS grade water and vortexing for 20 seconds.
-
Centrifuge the sample at 14,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (containing the lipids) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Caption: Experimental workflow for lipid extraction from plasma.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
LC Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium (B1175870) Formate in Water:Acetonitrile (40:60, v/v) |
| Mobile Phase B | 10 mM Ammonium Formate in Acetonitrile:Isopropanol (10:90, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 100% B over 10 min, hold at 100% B for 5 min, re-equilibrate |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific MRM transitions for this compound. Triglycerides are typically detected as their ammonium adducts ([M+NH4]+).[5] The fragmentation of these adducts in the collision cell results in the neutral loss of one of the fatty acid chains.
MS Parameters:
| Parameter | Value |
| Ionization Mode | ESI+ |
| Capillary Voltage | 2.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
The molecular formula for Trilaurin is C39H74O6, with a monoisotopic mass of 638.553. For this compound, the molecular weight is increased by the mass of 15 deuterium (B1214612) atoms. The most common fragmentation pathway for triglyceride ammonium adducts is the neutral loss of a lauric acid molecule (C12H24O2, MW = 200.178) plus ammonia.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | Calculated | Calculated | 100 | 35 | 20 |
Note: The exact m/z values for the precursor and product ions of this compound should be determined empirically on the specific mass spectrometer being used. The theoretical precursor ion will be the m/z of the [M+NH4]+ adduct of this compound, and the product ion will correspond to the precursor ion after the neutral loss of a deuterated lauric acid and ammonia.
Caption: Logical workflow of this compound detection in a triple quadrupole mass spectrometer.
Results and Discussion
The described LC-MS/MS method provides a reliable and reproducible approach for the quantification of this compound. The use of a deuterated internal standard is essential for correcting for any analyte loss during sample preparation and for mitigating matrix effects, thereby ensuring high accuracy and precision.
Quantitative Performance:
The method should be validated to assess its linearity, precision, and accuracy. A typical calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| LLOQ | To be determined |
These are typical acceptance criteria for bioanalytical method validation and may vary depending on the specific application and regulatory requirements.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of this compound in biological matrices. The protocol includes a straightforward sample preparation procedure and optimized LC-MS/MS parameters. This method is well-suited for researchers in the fields of lipidomics, metabolic research, and drug development who require accurate and precise triglyceride analysis.
References
- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. agilent.com [agilent.com]
- 4. One-step lipid extraction for plasma lipidomics analysis by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Trilaurin using Trilaurin-d15 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Application
These application notes provide a detailed protocol for the quantitative analysis of trilaurin (B1682545) in biological matrices, such as plasma, using a stable isotope-labeled internal standard, Trilaurin-d15, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Trilaurin is a triglyceride found in various natural oils and is used in the formulation of cosmetics and pharmaceuticals.[1] Accurate quantification of trilaurin is essential in drug development for pharmacokinetic studies and in quality control of lipid-based formulations.
Principle of the Method
This method utilizes the stable isotope dilution technique, which is a gold standard for quantitative mass spectrometry.[2] A known amount of a deuterated internal standard, this compound, is added to the samples at the beginning of the sample preparation process.[3] this compound is chemically identical to trilaurin and behaves similarly during extraction, chromatography, and ionization.[3] By measuring the ratio of the signal from the endogenous trilaurin to the signal from this compound, accurate and precise quantification can be achieved, as this ratio corrects for sample loss during preparation and variations in instrument response.[3]
Experimental Protocol
Materials and Reagents
-
Trilaurin (analytical standard)
-
This compound (internal standard)
-
HPLC-grade methanol (B129727), isopropanol (B130326), acetonitrile, and water
-
LC-MS grade formic acid
-
Ammonium (B1175870) formate
-
Biological matrix (e.g., human plasma)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS vials
Preparation of Stock and Working Solutions
-
Trilaurin Stock Solution (1 mg/mL): Accurately weigh 10 mg of trilaurin and dissolve it in 10 mL of a 1:1 (v/v) mixture of methanol and isopropanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 1:1 (v/v) mixture of methanol and isopropanol.
-
Trilaurin Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Trilaurin Stock Solution with a 1:1 (v/v) mixture of methanol and isopropanol to achieve the desired concentrations for the calibration curve.
-
This compound IS Working Solution (10 µg/mL): Dilute the this compound IS Stock Solution with a 1:1 (v/v) mixture of methanol and isopropanol to a final concentration of 10 µg/mL.
Calibration Curve Preparation
Prepare the calibration standards by spiking the appropriate amount of the Trilaurin Working Standard Solutions into a blank biological matrix. A typical calibration curve for trilaurin may range from 10 ng/mL to 5000 ng/mL.
Table 1: Preparation of Calibration Standards
| Calibration Standard | Concentration of Trilaurin (ng/mL) | Volume of Trilaurin Working Standard (µL) | Volume of Blank Plasma (µL) | Volume of IS Working Solution (10 µg/mL) (µL) |
| Blank | 0 | 0 | 90 | 10 |
| Cal 1 | 10 | 1 (from 1 µg/mL) | 89 | 10 |
| Cal 2 | 25 | 2.5 (from 1 µg/mL) | 87.5 | 10 |
| Cal 3 | 50 | 5 (from 1 µg/mL) | 85 | 10 |
| Cal 4 | 100 | 10 (from 1 µg/mL) | 80 | 10 |
| Cal 5 | 250 | 2.5 (from 10 µg/mL) | 87.5 | 10 |
| Cal 6 | 500 | 5 (from 10 µg/mL) | 85 | 10 |
| Cal 7 | 1000 | 10 (from 10 µg/mL) | 80 | 10 |
| Cal 8 | 2500 | 2.5 (from 100 µg/mL) | 87.5 | 10 |
| Cal 9 | 5000 | 5 (from 100 µg/mL) | 85 | 10 |
Sample Preparation (Protein Precipitation and Lipid Extraction from Plasma)
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the this compound IS Working Solution (10 µg/mL).
-
Add 400 µL of ice-cold isopropanol to precipitate the proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an LC vial for analysis.
LC-MS/MS Analysis
The following are illustrative LC-MS/MS conditions and may require optimization for specific instrumentation.
| Parameter | Condition |
| Liquid Chromatograph | UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC) |
| Column | C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate |
| Gradient Elution | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 55°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ion Source | Electrospray Ionization (ESI) in positive ion mode |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The specific precursor-to-product ion transitions for trilaurin and this compound should be determined by infusing the individual standard solutions into the mass spectrometer. For triglycerides, the ammonium adducts ([M+NH4]+) are often monitored as precursor ions. The product ions typically result from the neutral loss of a lauric acid chain.
-
Trilaurin (Theoretical): Precursor Ion ([M+NH4]+) -> Product Ion
-
This compound (Theoretical): Precursor Ion ([M+NH4]+) -> Product Ion
Data Analysis and Quantification
-
Integrate the peak areas for both trilaurin and this compound for each calibration standard and unknown sample.
-
Calculate the peak area ratio (Trilaurin Peak Area / this compound Peak Area) for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the trilaurin calibration standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Calculate the concentration of trilaurin in the unknown samples using the equation from the linear regression, where 'y' is the peak area ratio of the unknown sample.
Quantitative Data Summary
Table 2: Example Calibration Curve Data for Trilaurin
| Concentration (ng/mL) | Trilaurin Peak Area | This compound Peak Area | Peak Area Ratio |
| 10 | 1,520 | 150,000 | 0.010 |
| 25 | 3,800 | 151,000 | 0.025 |
| 50 | 7,650 | 152,500 | 0.050 |
| 100 | 15,300 | 151,200 | 0.101 |
| 250 | 38,250 | 150,500 | 0.254 |
| 500 | 76,800 | 151,800 | 0.506 |
| 1000 | 154,000 | 152,000 | 1.013 |
| 2500 | 385,000 | 151,500 | 2.541 |
| 5000 | 770,000 | 152,300 | 5.056 |
Experimental Workflow Diagram
Caption: Workflow for Trilaurin Quantification.
References
- 1. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 2. agilent.com [agilent.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-step lipid extraction for plasma lipidomics analysis by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Shotgun Lipidomics Workflow using Trilaurin-d15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shotgun lipidomics is a powerful, high-throughput technique that enables the global analysis of lipid species directly from a biological extract without prior chromatographic separation.[1][2] This approach relies on the direct infusion of the lipid extract into a high-resolution mass spectrometer, allowing for rapid profiling of the lipidome.[2] Accurate quantification of lipid species is critical for understanding their roles in health and disease. The use of stable isotope-labeled internal standards is paramount for correcting variations in sample preparation, extraction efficiency, and instrument response.[3][4] This document provides a detailed workflow and experimental protocols for the quantification of triacylglycerols (TAGs), specifically focusing on the use of Trilaurin-d15 as an internal standard.
This compound is a deuterated analog of trilaurin (B1682545) (TG 12:0/12:0/12:0) and serves as an ideal internal standard for the quantification of its corresponding endogenous unlabeled form and other TAG species.[5] Its chemical and physical properties are nearly identical to the analyte of interest, but it has a distinct mass-to-charge ratio (m/z), allowing for precise differentiation and quantification by mass spectrometry.
Experimental Workflow
The shotgun lipidomics workflow for the quantification of triacylglycerols using this compound involves several key steps, from sample preparation to data analysis. The overall process is depicted in the diagram below.
Experimental Protocols
Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)
This protocol is suitable for various biological samples such as plasma, serum, and tissue homogenates.
Materials:
-
Biological sample (e.g., 100 µL plasma or 10 mg tissue)
-
This compound internal standard solution (e.g., 1 mg/mL in chloroform (B151607)/methanol 2:1, v/v)
-
Chloroform (CHCl3)
-
Methanol (MeOH)
-
0.9% NaCl solution
-
Nitrogen gas stream
-
Infusion solvent (e.g., methanol/chloroform/isopropanol 2:1:1, v/v/v with 7.5 mM ammonium (B1175870) acetate)
Procedure:
-
Sample Aliquoting: Aliquot the desired amount of biological sample into a glass tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample. The amount should be optimized based on the expected concentration of endogenous triacylglycerols.
-
Solvent Addition: Add 3 mL of a chloroform/methanol mixture (1:2, v/v) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Phase Separation: Add 1 mL of chloroform and vortex for 30 seconds. Then, add 1 mL of 0.9% NaCl solution and vortex again for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Organic Phase Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a specific volume of infusion solvent (e.g., 100 µL). The reconstituted sample is now ready for direct infusion into the mass spectrometer.
Mass Spectrometry Analysis
The following are general parameters for a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap). These parameters should be optimized for the specific instrument being used.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Thermo Scientific Q-Exactive Orbitrap) equipped with a nano-electrospray ionization (nano-ESI) source.
Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 1.2 kV
-
Capillary Temperature: 200°C
-
Sheath Gas Flow Rate: 0 (for nano-ESI)
-
MS1 Resolution: 70,000
-
Scan Range: m/z 300-1200
-
MS/MS (dd-MS2) Resolution: 17,500
-
Collision Energy: Stepped normalized collision energy (NCE) of 25, 30, 35
Data Presentation
The use of this compound as an internal standard allows for accurate and precise quantification of triacylglycerols. The performance of the method should be validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. Below is a table summarizing representative quantitative performance data.
| Parameter | Result |
| Linearity Range | 0.1 - 100 µM |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.1 µM |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Note: This data is representative and should be established for each specific assay and matrix.
Data Analysis and Quantification
The quantification of endogenous triacylglycerols is performed by comparing the peak intensity of the analyte to the peak intensity of the this compound internal standard.
Procedure:
-
Data Extraction: Extract the ion chromatograms for the specific m/z of the target triacylglycerol and this compound.
-
Peak Integration: Integrate the area under the curve for each peak.
-
Ratio Calculation: Calculate the ratio of the peak area of the endogenous lipid to the peak area of this compound.
-
Concentration Determination: Determine the concentration of the endogenous lipid using a calibration curve generated with known concentrations of the analyte and a fixed concentration of the internal standard.
Conclusion
References
- 1. Advanced unified monophasic lipid extraction protocol with wide coverage on the polarity scale optimized for large-scale untargeted clinical lipidomics analysis of platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 3. aocs.org [aocs.org]
- 4. Mass spectrometry based shotgun lipidomics-a critical review from the technical point of view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Interference with Trilaurin-d15
Welcome to the technical support center for the use of Trilaurin-d15 as an internal standard in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues related to isotopic interference and other analytical challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of Trilaurin, a triglyceride composed of three lauric acid molecules attached to a glycerol (B35011) backbone. Its chemical formula is C₃₉H₅₉D₁₅O₆, and it has a molecular weight of approximately 654.1 g/mol . It is commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the precise measurement of Trilaurin in various biological and pharmaceutical samples.
The key advantage of using a deuterated internal standard like this compound is its chemical and physical similarity to the analyte (Trilaurin). This ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[1][2]
Q2: We are observing a signal for Trilaurin in our blank samples that are only spiked with this compound. What is the likely cause?
This is a strong indication of an isotopic purity issue with your this compound standard. Ideally, the deuterated standard should be free of its non-deuterated counterpart. However, complete deuteration is often not achieved during synthesis, resulting in a small percentage of unlabeled Trilaurin (d0) or partially deuterated variants within the this compound standard.[3] When you monitor the mass transition for native Trilaurin, these impurities will generate a signal, leading to a false positive in your blank samples and potentially causing non-linearity at the lower end of your calibration curve.
Troubleshooting Isotopic Impurity
dot graph TD { A[Start: Signal for Analyte in Blank with IS] --> B{Analyze IS solution alone}; B --> C{Signal detected at analyte's m/z?}; C -->|Yes| D[Isotopic impurity in IS confirmed]; C -->|No| E[Consider other sources of contamination]; D --> F{Is the signal significant?}; F -->|Yes| G[Contact supplier for Certificate of Analysis & consider a new lot]; F -->|No| H[Mathematically correct for the contribution]; G --> I[End]; H --> I[End]; E --> I[End];
} .caption[Troubleshooting workflow for suspected isotopic impurity.]
Q3: Our calibration curve for Trilaurin is non-linear at higher concentrations. Could this be due to isotopic interference?
Yes, non-linearity at the upper end of the calibration curve is a classic sign of isotopic crosstalk , also known as isotopic interference.[4] This occurs when the naturally occurring heavy isotopes of the analyte (Trilaurin) contribute to the signal of the internal standard (this compound).[4]
Trilaurin has a relatively high molecular weight, which increases the probability of it containing naturally abundant heavy isotopes like ¹³C. The isotopic distribution of a high-concentration Trilaurin sample can have tails (M+1, M+2, etc.) that overlap with the mass of this compound, artificially inflating the internal standard's signal. This leads to a suppressed analyte/internal standard ratio and a calibration curve that plateaus at higher concentrations.
Q4: How can we confirm and mitigate isotopic crosstalk between Trilaurin and this compound?
To confirm isotopic crosstalk, you can perform the following experiment:
-
Analyze a high-concentration solution of unlabeled Trilaurin without any this compound.
-
Monitor the mass transition for this compound.
If a signal is detected in the internal standard's channel, it confirms that the isotopic distribution of the analyte is contributing to the internal standard's signal.
Mitigation Strategies for Isotopic Crosstalk:
-
Increase the Mass Difference: If possible, use an internal standard with a greater mass difference from the analyte. For high molecular weight compounds, a mass difference of +3 or +4 Da may not be sufficient to completely avoid crosstalk.[5]
-
Chromatographic Separation: While challenging with deuterated standards that are designed to co-elute, even a slight chromatographic separation can sometimes help if the interference is minor.
-
Mathematical Correction: A common approach is to use a mathematical correction to subtract the contribution of the analyte's isotopic signal from the internal standard's signal.[6] This often requires specialized software or can be implemented using calibration models that account for the interference.
Experimental Protocols
Protocol 1: Assessing Isotopic Purity of this compound
Objective: To determine the presence and extent of unlabeled Trilaurin in the this compound internal standard.
Methodology:
-
Prepare a High-Concentration this compound Solution: Dissolve the this compound standard in a suitable solvent (e.g., isopropanol/acetonitrile) to a concentration significantly higher than what is typically used in your analytical runs.
-
LC-MS/MS Analysis: Analyze this solution using your established LC-MS/MS method.
-
Monitor Mass Transitions: Acquire data for both the this compound and the unlabeled Trilaurin mass transitions.
-
Data Analysis: Integrate the peak areas for both transitions. The ratio of the peak area of the unlabeled Trilaurin to that of the this compound provides an estimate of the isotopic impurity.
| Parameter | Description |
| Analyte | Unlabeled Trilaurin |
| Internal Standard | This compound |
| Sample | High-concentration solution of this compound |
| Expected Outcome | A minimal to no signal for the unlabeled Trilaurin transition. |
Protocol 2: Evaluating Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for Trilaurin and this compound in a specific biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Trilaurin and this compound into the final reconstitution solvent.
-
Set B (Post-extraction Spike): Extract a blank biological matrix and then spike Trilaurin and this compound into the final extract.
-
Set C (Pre-extraction Spike): Spike Trilaurin and this compound into the blank biological matrix before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples using your validated LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
| Sample Set | Description | Purpose |
| Set A | Analyte + IS in clean solvent | Baseline response |
| Set B | Extracted blank matrix + Analyte + IS | Assess matrix effects |
| Set C | Blank matrix + Analyte + IS (pre-extraction) | Assess extraction recovery |
An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. The MF for Trilaurin and this compound should be comparable if the internal standard is effectively compensating for matrix effects.
Visualizing Key Concepts
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to validate all analytical methods according to the specific requirements of your laboratory and regulatory guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
Optimizing LC-MS parameters for Trilaurin-d15 analysis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of Trilaurin-d15.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in LC-MS analysis?
This compound is a deuterated form of Trilaurin, a triglyceride. Its most common application is as an internal standard (IS) for the quantification of endogenous or non-labeled triglycerides and other lipids in complex biological samples. Because it is chemically identical to its non-labeled counterpart but has a different mass, it can be added to a sample at a known concentration to correct for variations in sample preparation, extraction efficiency, and matrix effects during ionization.[1][2]
Q2: Which ionization technique is optimal for this compound analysis: ESI, APCI, or APPI?
The choice of ionization source depends on the specific goals of the analysis, but both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used for triglycerides.
-
Atmospheric Pressure Chemical Ionization (APCI): Often preferred for non-polar lipids like triglycerides.[3][4] It typically yields protonated molecules [M+H]+ and characteristic diglyceride-like fragment ions [M-RCOO]+, which can be useful for structural confirmation.[5][6]
-
Electrospray Ionization (ESI): This is the most common mode in lipidomics.[4] For neutral lipids like this compound, ionization is inefficient on its own and requires the formation of adducts.[2] Ammonium (B1175870) adducts ([M+NH₄]⁺) are most common and are ideal for subsequent fragmentation analysis (MS/MS).[7][8][9]
-
Atmospheric Pressure Photoionization (APPI): Can offer higher sensitivity and a wider linear dynamic range for non-polar lipids compared to ESI and APCI, making it a strong alternative if available.[10]
Recommendation: For quantitative analysis using Multiple Reaction Monitoring (MRM), ESI in positive ion mode to form the [M+NH₄]⁺ adduct is highly recommended as it provides a stable precursor ion for reproducible fragmentation.
Q3: What type of LC column and mobile phases are recommended for this compound separation?
A reversed-phase (RP) separation is standard for triglyceride analysis.
-
Column: An octadecylsilyl (C18) column is used almost universally for this purpose.[11][12] Columns with high carbon loading and particle sizes under 3 µm are suitable for high-resolution separation.
-
Mobile Phase: A gradient elution is required. Acetonitrile (B52724) is a common primary component of the mobile phase.[11]
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40 v/v) with an additive to promote ionization.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 v/v) with the same additive.
-
Additive: 10 mM ammonium formate (B1220265) or 0.1% formic acid is typically added to both mobile phases to facilitate the formation of ammonium adducts or protonated molecules in positive ion mode.[13][14]
-
Experimental Workflow for this compound Analysis
The following diagram outlines a typical experimental workflow for the quantification of lipids using this compound as an internal standard.
Caption: Workflow from sample preparation to final quantification.
Quantitative LC-MS/MS Parameters
The tables below provide starting parameters for method development. These should be optimized for your specific instrument and application.[15]
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommendation |
|---|---|
| Column | C18, ≤ 100 mm length, ≤ 3.2 mm ID, < 3 µm particle size |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 50 - 60 °C[14] |
| Injection Vol. | 2 - 10 µL |
| Gradient | Start at high %B (e.g., 80-90%), hold, then ramp to wash, and re-equilibrate.[14] |
Table 2: Suggested Mass Spectrometry Parameters (MRM Mode)
| Parameter | Recommendation |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+NH₄]⁺ of this compound (m/z 672.6)* |
| Product Ion (Q3) | Neutral loss of one deuterated lauric acid (e.g., m/z ~454.4)* |
| Dwell Time | 5 - 20 ms[16] |
| Collision Energy (CE) | Optimize for maximum product ion intensity (start around 20-35 eV) |
| Declustering Potential (DP) | Optimize to reduce non-specific fragmentation (start around 80-120 V) |
| Source Temp. | 450 - 550 °C |
| IonSpray Voltage | ~5500 V |
*Note: Exact m/z values depend on the specific deuteration pattern of the standard. The values provided are calculated for Trilaurin with 15 deuteriums on the acyl chains. Always confirm the mass of your specific standard.
Troubleshooting Guide
Q4: My signal intensity for this compound is very low. What are the potential causes?
Low signal intensity can stem from issues in sample preparation, chromatography, or the mass spectrometer.
-
Poor Ionization: Ensure the mobile phase contains an additive like ammonium formate to promote the formation of [M+NH₄]⁺ adducts.[8] Without it, neutral lipids like triglycerides ionize poorly in ESI.
-
Sample Preparation: Triglycerides may be lost during extraction if the protocol is not optimized. Ensure complete protein precipitation and efficient lipid extraction.[17] Also, check for degradation by storing samples properly.[17]
-
Source Contamination: Triglycerides and complex sample matrices can contaminate the ion source, leading to suppressed signal.[1] Perform regular source cleaning.
-
MS Parameters: Suboptimal MS parameters (e.g., collision energy, declustering potential) can lead to poor sensitivity.[15] Infuse the standard directly to optimize these settings.
Q5: I'm observing poor peak shape (fronting, tailing, or split peaks). How can I fix this?
Poor peak shape is often a chromatography issue.
-
Injection Solvent: Reconstituting the final sample extract in a solvent stronger than the initial mobile phase is a common cause of peak distortion.[1] Ensure your reconstitution solvent is as weak as or weaker than the starting mobile phase conditions.
-
Column Contamination: Strongly retained compounds from previous injections can build up and affect peak shape.[1] Wash the column with a strong solvent like isopropanol.
-
Column Degradation: Operating the column outside its recommended pH or temperature range can damage the stationary phase. If the problem persists after washing, the column may need to be replaced.[1]
-
System Leaks or Dead Volume: Check all fittings for leaks. Ensure tubing is cut cleanly and properly seated to avoid extra-column volume, which causes peak broadening.[18]
Q6: My retention times are shifting between injections. What is the cause?
Retention time instability compromises data reliability.
-
Insufficient Equilibration: The column must be fully re-equilibrated to the initial mobile phase conditions between each injection.[1][19] For gradient elution, a 10-column volume equilibration is a good starting point.
-
Inconsistent Mobile Phase: Ensure mobile phases are prepared accurately and consistently each time.[1] Degas solvents properly to prevent pump cavitation.
-
Temperature Fluctuations: Maintain a stable column temperature using a column oven.[1] Unstable temperatures will cause retention times to drift.
-
Pump Performance: Inconsistent flow from the LC pump can cause shifts. Check for leaks and ensure the pump is properly maintained.[19]
Troubleshooting Logic Diagram
Use this diagram to diagnose common LC-MS issues encountered during this compound analysis.
Caption: A logic tree for diagnosing common LC-MS problems.
Detailed Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is suitable for plasma or serum samples and is designed to be fast and efficient.[1][20][21]
-
Thaw Sample: Thaw frozen plasma or serum samples on ice.
-
Aliquot: Transfer 50 µL of the sample to a clean microcentrifuge tube.
-
Add Internal Standard: Add a specific volume of this compound internal standard solution (in a solvent like isopropanol) to achieve the desired final concentration.
-
Precipitate: Add 200 µL of ice-cold precipitating agent (e.g., acetonitrile or a 4:1 mixture of isopropanol:serum). Vortex vigorously for 30 seconds.
-
Incubate: Let the mixture sit at -20 °C for 10-15 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Dry Down: Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute: Reconstitute the dried lipid extract in a specific volume (e.g., 100 µL) of a solvent compatible with the initial LC mobile phase conditions (e.g., 90:10 Isopropanol:Acetonitrile).
-
Analyze: Vortex, centrifuge briefly to pellet any remaining particulates, and transfer the final solution to an autosampler vial for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of triglycerides using atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. aocs.org [aocs.org]
- 12. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 14. waters.com [waters.com]
- 15. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 16. Frontiers | MRM-DIFF: data processing strategy for differential analysis in large scale MRM-based lipidomics studies [frontiersin.org]
- 17. Triglyceride Sample Preparation Guide for LC-MS/MS Accuracy - Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. agilent.com [agilent.com]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. spectroscopyeurope.com [spectroscopyeurope.com]
Technical Support Center: Minimizing Ion Suppression with Trilaurin-d15
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to ion suppression effects when using Trilaurin-d15 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS analysis?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in a mass spectrometer's ion source.[1][2] This phenomenon occurs when co-eluting compounds from the sample matrix, such as salts, lipids, or proteins, compete with the analyte for ionization.[1][3] The consequence is a decreased signal intensity for the analyte of interest, which can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[1] Even with highly selective tandem mass spectrometry (MS/MS) methods, ion suppression can occur in the ion source before mass analysis, leading to unreliable results.[4]
Q2: How does this compound help in minimizing ion suppression?
A2: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS) of trilaurin, a triglyceride. In quantitative LC-MS, SIL-IS are considered the "gold standard" for correcting matrix effects.[5] The principle behind using this compound is that it is chemically and physically almost identical to its unlabeled counterpart (the analyte).[5] Therefore, it is assumed to co-elute with the analyte and experience the same degree of ion suppression or enhancement. By adding a known concentration of this compound to your samples, you can normalize the signal of your target triglyceride analyte. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which corrects for variations introduced during sample preparation and ionization.[6]
Q3: When should I add this compound to my samples?
A3: For the most effective correction of both sample preparation variability and matrix effects, the internal standard should be added as early as possible in the sample preparation workflow.[5] Ideally, this compound should be spiked into the sample before any extraction, precipitation, or dilution steps. This ensures that the internal standard experiences the same potential losses and matrix effects as the analyte throughout the entire analytical process.
Q4: What concentration of this compound should I use?
A4: The concentration of the internal standard should be carefully chosen to be within the linear dynamic range of the assay and ideally close to the expected concentration of the analyte in the samples. A common practice is to use a concentration that is in the mid-range of the calibration curve. It is crucial to maintain a consistent concentration of this compound across all samples, including calibration standards and quality controls.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered when using this compound to mitigate ion suppression.
Problem 1: Poor reproducibility of results despite using an internal standard.
| Potential Cause | Troubleshooting Steps |
| Differential Ion Suppression | 1. Verify Co-elution: Carefully examine the chromatograms to ensure that the analyte and this compound peaks are perfectly co-eluting. Even a slight chromatographic shift can expose the analyte and internal standard to different matrix components, leading to differential suppression. 2. Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column temperature to achieve complete co-elution. |
| Internal Standard Variability | 1. Check Pipetting Accuracy: Ensure that the internal standard spiking solution is being added accurately and consistently to all samples. Use calibrated pipettes. 2. Assess IS Solution Stability: Verify the stability of your this compound stock and working solutions. Improper storage can lead to degradation. |
| Matrix Overload | 1. Improve Sample Cleanup: Enhance your sample preparation protocol to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation. 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby lessening the severity of ion suppression. |
Problem 2: Low signal intensity for both the analyte and this compound.
| Potential Cause | Troubleshooting Steps |
| Severe Ion Suppression | 1. Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify the regions of the chromatogram where significant ion suppression is occurring. This involves infusing a constant flow of your analyte and internal standard solution into the LC eluent stream after the analytical column. Dips in the baseline signal during the injection of an extracted blank matrix sample will indicate suppression zones. 2. Modify Chromatography: Adjust your chromatographic method to elute your analyte and this compound away from these suppression zones. |
| Instrumental Issues | 1. Clean the Ion Source: A contaminated ion source can lead to a general loss of sensitivity. Perform regular maintenance and cleaning of the mass spectrometer's ion source according to the manufacturer's guidelines. 2. Check MS Parameters: Optimize mass spectrometer parameters such as spray voltage, gas flows, and temperatures to ensure efficient ionization. |
| Sample Preparation Losses | 1. Evaluate Extraction Recovery: Assess the recovery of your analyte and internal standard through the sample preparation process. Low recovery will result in lower signal intensity. |
Experimental Protocols
1. Protocol for Assessing Matrix Effects Using this compound
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Objective: To calculate the Matrix Factor (MF) to determine the extent of ion suppression.
-
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of your target triglyceride analyte and this compound in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (a sample that does not contain the analyte) and process it through your entire extraction procedure. In the final step, spike the extracted matrix with the target analyte and this compound to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with the target analyte and this compound before the extraction procedure.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpret the Results:
-
An MF significantly less than 100% indicates ion suppression.
-
An MF significantly greater than 100% indicates ion enhancement.
-
An MF close to 100% suggests no significant matrix effect.
-
The IS-Normalized MF is calculated as (MF of Analyte / MF of this compound). A value close to 1.0 indicates effective compensation by the internal standard.
-
-
Illustrative Quantitative Data
The following table demonstrates the potential improvement in data quality when using this compound as an internal standard in the presence of significant ion suppression. (Note: This data is for illustrative purposes.)
| Analyte | Matrix Effect (MF %) | CV% without IS (n=6) | CV% with this compound (n=6) |
| Triglyceride A | 45% (Suppression) | 25.3% | 4.2% |
| Triglyceride B | 52% (Suppression) | 21.8% | 3.8% |
| Triglyceride C | 135% (Enhancement) | 18.5% | 2.9% |
Visualizations
Caption: Workflow for minimizing ion suppression using this compound.
Caption: Troubleshooting logic for ion suppression issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Improving signal-to-noise ratio for Trilaurin-d15
Welcome to the Technical Support Center for Trilaurin-d15 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to improving the signal-to-noise ratio (S/N) for this compound in analytical experiments, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Trilaurin, a triglyceride composed of three lauric acid units attached to a glycerol (B35011) backbone. In this compound, fifteen hydrogen atoms have been replaced with deuterium (B1214612). It is commonly used as an internal standard for the quantification of Trilaurin and other similar lipids in various biological matrices.[1][2] The key advantage of using a deuterated internal standard is that it is chemically almost identical to the analyte of interest, meaning it behaves similarly during sample preparation and chromatographic separation.[3] This allows it to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[3][4]
Q2: I am observing a low signal-to-noise ratio for this compound. What are the most common causes?
A low signal-to-noise ratio for this compound can stem from several factors throughout the analytical workflow. The most common causes can be categorized as follows:
-
Sample Preparation Issues: Inefficient extraction of lipids from the sample matrix, loss of the analyte during sample cleanup steps, or the presence of significant matrix components that cause ion suppression.
-
Chromatographic Problems: Poor peak shape (e.g., broadening or tailing), co-elution with interfering compounds from the matrix, or inadequate retention on the analytical column.
-
Mass Spectrometry Conditions: Suboptimal ionization source parameters (e.g., temperature, gas flows, voltage), incorrect selection of precursor and product ions (MRM transitions), or inappropriate collision energy settings.
-
Contamination: Contamination from solvents, sample collection tubes, or the LC-MS system itself can lead to high background noise.
Q3: Can the location of the deuterium labels on this compound affect its stability and performance?
Yes, the position of isotopic labels can be critical. For this compound, the deuterium atoms are typically on the fatty acid chains, which are chemically stable positions. This minimizes the risk of back-exchange, where deuterium atoms are replaced with hydrogen from the solvent or matrix.[5] Such an exchange would compromise the integrity of the internal standard and lead to inaccurate quantification.
Troubleshooting Guides
Issue 1: Low Signal Intensity for this compound
If you are experiencing a weak signal for your this compound internal standard, consider the following troubleshooting steps. A systematic approach, starting from the mass spectrometer and working backward to the sample preparation, is often the most effective.
Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.
Detailed Steps:
-
Mass Spectrometer Verification:
-
Direct Infusion: Prepare a standard solution of this compound in an appropriate solvent (e.g., isopropanol:acetonitrile (B52724) 50:50) and infuse it directly into the mass spectrometer. This will confirm if the instrument is capable of detecting the compound without chromatographic interference.
-
Optimize Source Conditions: Adjust electrospray ionization (ESI) source parameters such as gas temperatures, gas flow rates, and sprayer voltage to maximize the signal for the this compound precursor ion.
-
Confirm MRM Transitions: Ensure you are monitoring the correct precursor and product ions for this compound. For triglycerides, the ammonium (B1175870) adduct [M+NH4]+ is commonly used as the precursor ion. The product ions typically result from the neutral loss of one of the lauric acid chains.
-
-
Liquid Chromatography Assessment:
-
Column Integrity: Check the column for blockages or degradation, which can lead to high backpressure and poor peak shape.
-
Mobile Phase: Ensure the mobile phase is correctly prepared and that the solvents are of high purity. For triglycerides, a reversed-phase separation is common, often with mobile phases containing acetonitrile and isopropanol.
-
Gradient Optimization: A shallow gradient can improve separation from matrix components and enhance peak shape.
-
-
Sample Preparation Evaluation:
-
Extraction Efficiency: Perform a recovery experiment by spiking a known amount of this compound into a blank matrix and comparing the response to a standard prepared in a clean solvent. Low recovery indicates a problem with the extraction protocol.
-
Matrix Effects: Significant ion suppression from co-eluting matrix components can drastically reduce the signal. Consider additional sample cleanup steps or modifying the chromatography to separate the analyte from the interfering compounds.
-
Issue 2: High Background Noise
High background noise can obscure the signal of interest, leading to a poor signal-to-noise ratio.
Troubleshooting Workflow for High Background Noise
Caption: A logical workflow to identify and resolve sources of high background noise.
Detailed Steps:
-
Isolate the Source of Noise:
-
Inject a blank solvent (typically the initial mobile phase composition). If the noise is still present, it is likely coming from the LC system or the solvents themselves.
-
If the noise is only present in extracted samples, the contamination is likely being introduced during the sample preparation process.
-
-
Address System and Solvent Contamination:
-
Solvents: Use high-purity, LC-MS grade solvents for both the mobile phase and sample preparation.
-
System Flush: Flush the entire LC system, including the injector and column, with a strong solvent mixture (e.g., isopropanol/water) to remove any accumulated contaminants.
-
-
Minimize Contamination from Sample Preparation:
-
Use clean glassware and pipette tips.
-
Ensure that all reagents used in the extraction process are of high purity.
-
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Plasma
This protocol is a common starting point for the extraction of lipids from plasma or serum.
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma in a microcentrifuge tube, add 10 µL of a this compound working solution (concentration will depend on the expected analyte levels). Vortex briefly.
-
Protein Precipitation: Add 200 µL of ice-cold isopropanol. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% mobile phase B). Vortex and transfer to an LC-MS vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound
LLE can provide a cleaner extract compared to protein precipitation. A common method is a modification of the Folch or Bligh-Dyer procedures.
-
Sample and IS: To 50 µL of plasma, add 10 µL of the this compound working solution.
-
Solvent Addition: Add 750 µL of methyl tert-butyl ether (MTBE) and 225 µL of methanol.
-
Extraction: Vortex for 1 minute and incubate on a shaker for 20 minutes at room temperature.
-
Phase Separation: Add 188 µL of water to induce phase separation. Vortex for 30 seconds and then centrifuge at 3,000 x g for 10 minutes.
-
Organic Phase Collection: Carefully collect the upper organic layer (MTBE) and transfer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute as described in the protein precipitation protocol.
Data Presentation
The following tables provide suggested starting points for LC-MS/MS method development for this compound. Optimal parameters will be instrument-dependent and should be determined empirically.
Table 1: Suggested LC-MS/MS Parameters for this compound Analysis
| Parameter | Suggested Value/Condition | Rationale |
| LC Column | C18, < 3 µm particle size | Good retention and separation for triglycerides. |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate | Promotes ionization and adduct formation. |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate | Strong organic solvent for eluting lipids. |
| Gradient | Start at high %B (e.g., 80-90%), ramp to 98-100% B | Elutes triglycerides efficiently. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale LC. |
| Column Temperature | 40 - 50 °C | Improves peak shape and reduces viscosity. |
| Ionization Mode | Positive Electrospray (ESI+) | Triglycerides readily form positive ions. |
| Precursor Ion | [M+NH4]+ | Ammonium adducts are common and stable for triglycerides. |
| MRM Transitions | See Table 2 | Specific for this compound. |
| Collision Energy | 20 - 40 eV | Should be optimized for each transition. |
Table 2: Calculated MRM Transitions for this compound
The exact mass of Trilaurin is 638.55 g/mol . The exact mass of this compound is approximately 653.64 g/mol . The precursor ion will be the ammonium adduct [M+NH4]+. The product ions will be the result of the neutral loss of one of the deuterated lauric acid chains.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Description |
| This compound | ~671.7 | ~451.4 | [M+NH4]+ -> [M+NH4 - C12H19D5O2]+ |
| This compound | ~671.7 | ~434.4 | [M+NH4 - C12H19D5O2 - NH3]+ |
Note: These are theoretical values. The optimal transitions and collision energies must be determined experimentally on your specific instrument.
References
Technical Support Center: Correcting for Natural Isotope Abundance with Trilaurin-d15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Trilaurin-d15 to correct for natural isotope abundance in mass spectrometry-based lipid analysis.
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance and why does it need to be corrected for in mass spectrometry?
A1: Most elements exist in nature as a mixture of stable isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C.[1][2][3] In mass spectrometry, which separates ions based on their mass-to-charge ratio, the presence of these naturally occurring heavy isotopes in an analyte will produce a pattern of isotopic peaks (M+1, M+2, etc.) in the mass spectrum, even for an unlabeled compound.[2][4] This is known as Type I isotopic interference.[5][6][7] When using stable isotope-labeled internal standards like this compound, it is crucial to correct for this natural abundance to accurately determine the true isotopic enrichment from the tracer and avoid overestimation of the analyte concentration.[2][5]
Q2: What is this compound and how is it used as an internal standard?
A2: this compound is a deuterated form of Trilaurin, a triglyceride composed of three lauric acid molecules attached to a glycerol (B35011) backbone. In this compound, fifteen hydrogen atoms have been replaced with deuterium (B1214612) atoms.[8][9] It is used as an internal standard in mass spectrometry-based lipidomics.[8][9] A known amount of this compound is added to a sample before analysis. Because it is chemically almost identical to endogenous Trilaurin, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. By comparing the signal of the endogenous analyte to the known concentration of the internal standard, variations during sample preparation and analysis can be normalized, leading to more accurate quantification.
Q3: How do I calculate the correction for the isotopic contribution of this compound to the unlabeled Trilaurin signal?
A3: Even highly pure deuterated standards contain a small fraction of incompletely labeled molecules. For instance, a this compound standard with 99% isotopic enrichment will still contain molecules with fewer than 15 deuterium atoms. To correct for the contribution of the d0 isotopologue from the internal standard to the native analyte signal, you need to know the isotopic distribution of the standard. This information is typically provided by the manufacturer in the certificate of analysis. The correction involves subtracting the signal intensity of the d0 isotopologue of the internal standard from the signal intensity of the unlabeled analyte.
Troubleshooting Guides
Problem: My corrected data shows negative values for some isotopologues.
-
Possible Cause: This is often due to noise in the mass spectrometry data, especially for low-intensity peaks. The correction algorithms can sometimes produce small negative numbers when applied to noisy data.
-
Troubleshooting Steps:
-
Check Signal-to-Noise Ratio: Ensure that the peaks used for quantification have a sufficient signal-to-noise ratio.
-
Data Smoothing: Apply appropriate data smoothing algorithms during data processing, being careful not to distort peak shapes.
-
Thresholding: A common practice is to set any resulting negative values to zero and then re-normalize the entire mass isotopologue distribution so that the sum of all fractions is 100%.
-
Problem: The calculated isotopic enrichment seems unexpectedly high or low.
-
Possible Cause 1: Incorrect Isotopic Purity of this compound. The assumed isotopic purity of your internal standard may not reflect its actual purity.
-
Troubleshooting Step: Always use the isotopic purity value from the certificate of analysis for the specific lot of this compound you are using. If in doubt, you can experimentally determine the isotopic distribution by analyzing a high-concentration solution of the standard alone.
-
-
Possible Cause 2: Isotopic Exchange. Deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent or other molecules in the sample, a process known as back-exchange.[7]
-
Troubleshooting Step: Minimize the potential for back-exchange by using aprotic solvents where possible and minimizing sample processing times, especially at non-neutral pH.[7]
-
-
Possible Cause 3: Inaccurate Correction for Natural Abundance. The mathematical correction for natural isotope abundance may be flawed.
-
Troubleshooting Step: Double-check the chemical formula used for the correction calculations and ensure you are using the correct natural abundances for each element. Utilize established software tools designed for isotope correction, such as IsoCorrectoR or PolyMID-Correct, which have been validated for this purpose.[10]
-
Quantitative Data Summary
Table 1: Natural Isotopic Abundance of Key Elements in Lipids.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (Deuterium) | 0.0115 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Table 2: Theoretical Isotopic Distribution of Unlabeled Trilaurin (C₃₉H₇₄O₆). This table shows the expected relative intensities of the first few isotopic peaks due to the natural abundance of ¹³C.
| Isotopologue | Relative Abundance (%) |
| M+0 | 100.00 |
| M+1 | 43.56 |
| M+2 | 9.33 |
| M+3 | 1.32 |
Note: This is a simplified calculation considering only the contribution of ¹³C.
Table 3: Representative Isotopic Purity of a Commercial this compound Standard.
| Isotopologue | Abundance (%) |
| d15 | 99.33 |
| d14 | 0.50 |
| d13 | 0.10 |
| d0-d12 | <0.07 |
Note: This is an example distribution. Always refer to the certificate of analysis for your specific batch.
Experimental Protocol: Correction for Natural Isotope Abundance in Lipidomics using this compound
This protocol outlines the key steps for quantifying Trilaurin in a biological sample using this compound as an internal standard and correcting for natural isotope abundance.
1. Sample Preparation and Lipid Extraction:
-
Add a known amount of this compound internal standard solution to the biological sample (e.g., plasma, cell lysate) before lipid extraction.
-
Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.[11]
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.
2. LC-MS Analysis:
-
Analyze the lipid extract using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Develop a chromatographic method that provides good separation of Trilaurin from other lipid species.
-
Acquire mass spectra in a manner that allows for the accurate measurement of the peak intensities for both unlabeled Trilaurin and this compound.
3. Data Processing and Isotope Correction:
-
Integrate the peak areas for the different isotopologues of both unlabeled Trilaurin and this compound.
-
Correction for the contribution of the internal standard to the analyte signal:
-
Using the isotopic distribution from the this compound certificate of analysis, calculate the contribution of the d0 isotopologue of the standard to the M+0 peak of the endogenous Trilaurin.
-
Subtract this calculated intensity from the measured M+0 intensity of the endogenous Trilaurin.
-
-
Correction for the natural isotope abundance of the analyte:
-
Use a correction matrix method or a software tool like IsoCorrectoR to remove the contribution of naturally occurring heavy isotopes from the measured mass isotopologue distribution (MID) of the endogenous Trilaurin.[2] The chemical formula of Trilaurin (C₃₉H₇₄O₆) and the natural abundances of C, H, and O are required for this calculation.
-
-
Quantification:
-
Calculate the ratio of the corrected peak area of the endogenous Trilaurin to the peak area of the most abundant isotopologue of this compound (d15).
-
Determine the concentration of the endogenous Trilaurin by comparing this ratio to a calibration curve prepared with known amounts of unlabeled Trilaurin and a constant amount of this compound.
-
Visualizations
Caption: Experimental Workflow for Isotope Correction.
Caption: Logical Flow of Isotope Correction Calculations.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WebElements Periodic Table » Carbon » isotope data [winter.group.shef.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. lipidomicstandards.org [lipidomicstandards.org]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. benchchem.com [benchchem.com]
Trilaurin-d15 stability in different solvents and matrices
This technical support center provides guidance on the stability of Trilaurin-d15 in various solvents and biological matrices. Below are frequently asked questions, troubleshooting advice, quantitative stability data, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of Trilaurin, which is a triglyceride composed of glycerol (B35011) and three lauric acid molecules. Its primary application is as an internal standard for the quantification of Trilaurin in various samples using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[1]
Q2: What are the recommended storage conditions for neat this compound?
A2: For long-term stability, neat this compound should be stored as a solid at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is slightly soluble in chloroform.[1] For other triglycerides like Trilaurin, it is also soluble in ethyl acetate.[3] It is generally insoluble or only slightly soluble in highly polar solvents like DMSO and water.[2][3]
Q4: What are the general storage conditions for this compound in a solvent?
A4: When dissolved in a solvent, it is recommended to store the solution at -80°C. Under these conditions, it is expected to be stable for up to one year.[2]
Q5: What are the main factors that can affect the stability of this compound in biological matrices?
A5: The stability of this compound in biological matrices can be influenced by several factors, including enzymatic degradation, pH of the matrix, storage temperature, and the number of freeze-thaw cycles.[4][5]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no this compound signal in LC-MS/MS analysis | Incomplete dissolution: this compound may not be fully dissolved in the chosen solvent. | - Ensure the solvent is appropriate for triglycerides (e.g., chloroform, ethyl acetate).- Gently warm and vortex the solution to aid dissolution. |
| Degradation of stock solution: The stock solution may have degraded due to improper storage. | - Prepare fresh stock solutions.- Store stock solutions at -80°C.[2] | |
| Adsorption to container surfaces: Triglycerides can be "sticky" and adsorb to glass or plastic surfaces. | - Use silanized glassware or polypropylene (B1209903) tubes.- Add a small amount of a less polar organic solvent to the sample to reduce adsorption. | |
| High variability in this compound signal between samples | Inconsistent sample preparation: Variations in extraction efficiency or solvent evaporation can lead to inconsistent final concentrations. | - Ensure a consistent and validated sample preparation protocol is followed for all samples.- Use a consistent volume of internal standard solution for spiking. |
| Matrix effects: Components in the biological matrix can suppress or enhance the ionization of this compound. | - Optimize the sample cleanup procedure to remove interfering matrix components.- Evaluate different ionization sources or parameters on the mass spectrometer. | |
| Freeze-thaw instability: Repeated freezing and thawing of samples can lead to degradation. | - Aliquot samples after spiking with the internal standard to avoid multiple freeze-thaw cycles.[6] | |
| Poor peak shape in chromatography | Inappropriate mobile phase: The mobile phase may not be optimal for triglycerides. | - Use a mobile phase with a high percentage of organic solvent, such as a gradient of methanol (B129727) or ethanol (B145695) with a buffer like ammonium (B1175870) formate.[7] |
| Column overload: Injecting too much sample can lead to broad or tailing peaks. | - Dilute the sample or inject a smaller volume. |
Quantitative Stability Data
The following tables summarize the known stability of this compound and its non-deuterated analog, Trilaurin. This data is intended to provide a general guideline. It is highly recommended to perform your own stability studies in the specific solvents and matrices used in your experiments.
Table 1: Stability of Neat this compound
| Storage Condition | Duration | Stability |
| -20°C | ≥ 4 years | Stable[1] |
Table 2: Stability of Trilaurin in Solution (General Guidance)
| Solvent | Storage Condition | Duration | Stability |
| Organic Solvent | -80°C | 1 year | Stable[2] |
Table 3: Summary of Expected Stability in Biological Matrices (General Guidance)
| Matrix | Condition | Stability Concern | Recommendation |
| Plasma/Serum | Freeze-Thaw Cycles | Potential for degradation | Aliquot samples to minimize cycles[6] |
| Room Temperature (Bench-top) | Potential for enzymatic degradation | Keep samples on ice during processing[5] | |
| -20°C or -80°C (Long-term) | Generally stable, but requires validation | Store at -80°C for extended periods |
Experimental Protocols
Below are detailed methodologies for assessing the stability of this compound in various conditions.
Protocol 1: Freeze-Thaw Stability in a Biological Matrix
This protocol determines the stability of this compound after multiple freeze-thaw cycles.
-
Sample Preparation: Spike a pool of the biological matrix (e.g., human plasma) with this compound at a known concentration.
-
Aliquoting: Divide the spiked matrix into at least three sets of aliquots (for three freeze-thaw cycles) and a control set.
-
Freeze-Thaw Cycles:
-
Freeze all samples (except the control set) at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically three).
-
-
Sample Analysis: After the final thaw, process and analyze all freeze-thaw samples along with the control samples (which were not subjected to freeze-thaw cycles) using a validated LC-MS/MS method.
-
Data Evaluation: Calculate the mean concentration of this compound in the freeze-thaw samples and compare it to the mean concentration of the control samples. The stability is generally considered acceptable if the mean concentration of the test samples is within ±15% of the control samples.[6]
Protocol 2: Short-Term (Bench-Top) Stability in a Biological Matrix
This protocol evaluates the stability of this compound in the biological matrix at room temperature.
-
Sample Preparation: Spike a pool of the biological matrix with this compound.
-
Incubation: Keep the spiked samples at room temperature for a period that simulates the sample handling and processing time (e.g., 4, 8, or 24 hours).
-
Sample Analysis: At the end of the incubation period, process and analyze the samples along with freshly prepared (time zero) control samples.
-
Data Evaluation: Compare the mean concentration of the incubated samples to the control samples. Stability is acceptable if the mean concentration is within ±15% of the control.
Visualizations
The following diagrams illustrate the experimental workflows for stability testing.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Trilaurin | TargetMol [targetmol.com]
- 3. Trilaurin | Fisher Scientific [fishersci.ca]
- 4. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
Preventing contamination in Trilaurin-d15 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing contamination in Trilaurin-d15 stock solutions.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter during their experiments.
Question: I am observing unexpected peaks or mass shifts in my mass spectrometry analysis when using my this compound internal standard. What could be the cause?
Answer: Unexpected peaks or mass shifts are often indicative of contamination. The primary sources of contamination include:
-
Cross-contamination: Residues from improperly cleaned glassware or spatulas can introduce other lipids or compounds into your stock solution.
-
Solvent Impurities: The use of low-grade solvents can introduce a variety of organic contaminants.
-
Leaching from Labware: Plasticizers and other chemicals can leach from plastic containers, pipette tips, and vial caps, especially when using organic solvents.[1]
-
Degradation of this compound: Exposure to moisture, oxygen, or repeated freeze-thaw cycles can lead to the degradation of the standard, resulting in the appearance of new peaks.
To troubleshoot this issue, it is recommended to prepare a fresh stock solution using high-purity solvents and meticulously cleaned glassware.[1] Analyze a solvent blank to rule out solvent contamination.
Question: My quantification results are inconsistent and show poor reproducibility. How can I improve this?
Answer: Inconsistent quantification can stem from several factors related to the handling of your this compound stock solution:
-
Inaccurate Concentration: This can be due to errors in weighing the solid material or inaccurate solvent volume measurements.
-
Incomplete Solubilization: If the this compound is not fully dissolved, the concentration of the solution will be inconsistent. Gentle warming or sonication can aid in complete dissolution.[2]
-
Adsorption to Surfaces: Lipids can adsorb to the surfaces of plastic containers, leading to a decrease in the effective concentration of the standard in solution. Always use glass or polypropylene (B1209903) labware.[1][3]
-
Repeated Freeze-Thaw Cycles: Avoid repeatedly freezing and thawing the main stock solution as this can lead to solvent evaporation and degradation of the standard.[2] It is best practice to prepare smaller aliquots for daily use.
Question: Can I use plastic pipette tips and tubes when handling my this compound stock solution?
Answer: No, it is strongly advised to avoid the use of plastic pipette tips and tubes when working with organic solutions of lipids.[2][3] Plastics can leach impurities into the solvent, which can interfere with your analysis.[1] It is recommended to use glass, stainless steel, or Teflon-lined equipment for all transfers and storage.[2][3]
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Container | Stability Notes |
| Powder | -20°C | Glass vial with Teflon-lined cap | Stable for up to 3 years.[4] Allow the container to warm to room temperature before opening to prevent condensation.[2] |
| In Solvent | -80°C | Glass vial with Teflon-lined cap | Stable for up to 6 months.[4] Purge with an inert gas like argon or nitrogen to prevent oxidation.[3] |
| In Solvent | -20°C | Glass vial with Teflon-lined cap | Stable for up to 1 month.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound in chloroform (B151607).
Materials:
-
This compound solid
-
High-purity chloroform (or other suitable organic solvent)
-
Analytical balance
-
Glass volumetric flask with a ground-glass stopper
-
Glass syringe or pipette
-
Vortex mixer
-
Sonicator (optional)
-
Inert gas (argon or nitrogen)
Procedure:
-
Equilibrate: Allow the vial containing the solid this compound to warm to room temperature before opening to prevent moisture condensation.[2]
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance in a fume hood.
-
Dissolution:
-
Transfer the weighed solid to a clean glass volumetric flask.
-
Using a glass syringe or pipette, add a small amount of chloroform to the flask and gently swirl to dissolve the solid.
-
Continue adding chloroform to the flask until the final desired volume is reached.
-
-
Ensure Complete Solubilization:
-
Tightly cap the flask and vortex the solution for 1-2 minutes.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
-
Inert Gas Purging and Storage:
-
Purge the headspace of the flask with an inert gas (argon or nitrogen) to displace oxygen.
-
Tightly seal the flask and label it with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature.
-
Visualizations
Caption: Workflow for preventing contamination of this compound stock solutions.
Caption: Troubleshooting logic for identifying and resolving contamination issues.
References
Technical Support Center: Optimizing Trilaurin-d15 Chromatography
Welcome to our dedicated technical support center for optimizing the chromatographic analysis of Trilaurin-d15. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly poor peak shape, encountered during Gas Chromatography (GC) and Liquid Chromatography (LC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in chromatography?
Poor peak shape for large, non-polar molecules like this compound can manifest as peak tailing, fronting, or splitting. The causes can be broadly categorized into issues related to the chromatographic system, the method parameters, or the sample itself.
For Gas Chromatography (GC):
-
Active Sites: Interaction of the analyte with active sites in the injector liner, column, or connections can cause peak tailing.
-
Column Contamination: Buildup of non-volatile residues on the column can lead to peak distortion.[1]
-
Improper Column Installation: Incorrect column positioning in the injector or detector can create dead volume, leading to peak broadening or tailing.[1]
-
Low Volatility: The high molecular weight and low volatility of triglycerides can result in broad peaks if the GC conditions are not optimized for high-temperature analysis.[1]
For Liquid Chromatography (LC):
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, often leading to peak fronting.[2]
-
Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including fronting or splitting.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on silica-based columns, can cause peak tailing.
-
Column Voids or Blockages: Physical damage to the column packing or a blocked frit can cause peak splitting or tailing for all analytes.[3]
Q2: How does the deuterium (B1214612) labeling in this compound affect its chromatographic behavior?
The presence of fifteen deuterium atoms in this compound can lead to a phenomenon known as the chromatographic isotope effect (CIE). In reversed-phase LC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[4][5] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can subtly alter the molecule's hydrophobicity and interaction with the stationary phase.[4] While this typically results in a small retention time shift, it can contribute to peak broadening or apparent splitting if the separation from the unlabeled analogue is incomplete.
Q3: Should I analyze intact this compound or derivatize it first, especially for GC analysis?
Direct analysis of intact triglycerides like this compound by GC can be challenging due to their low volatility, which requires high temperatures that risk sample degradation.[1] A common and often advantageous approach is to first convert the triglyceride to its corresponding fatty acid methyl esters (FAMEs) through transesterification.
-
Advantages of FAMEs Analysis:
-
Increased Volatility: FAMEs are much more volatile than triglycerides, resulting in better peak shapes and shorter analysis times.[1]
-
Improved Thermal Stability: FAMEs are more stable at the high temperatures used in GC.[1]
-
Enhanced Separation: The smaller, less polar FAMEs can be more easily separated on standard GC columns.[1]
-
For LC-MS analysis, intact analysis of this compound is common and generally preferred as it provides information on the intact molecule.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound in both GC and LC.
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape.
Gas Chromatography (GC) Troubleshooting
Problem: Peak Tailing
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Active sites in the inlet | Replace the inlet liner with a new, deactivated one. | Sharper, more symmetrical peaks. |
| Column contamination | Trim 10-20 cm from the front of the column. If this fails, bake out the column at its maximum recommended temperature. | Improved peak shape and removal of active sites. |
| Improper column installation | Re-install the column, ensuring a clean, 90-degree cut and correct insertion depth into the injector and detector. | Reduced dead volume and improved peak symmetry. |
| Incomplete derivatization (if analyzing FAMEs) | Review the derivatization protocol. Ensure reagents are fresh and reaction times/temperatures are optimal. | Complete conversion to FAMEs, eliminating tailing from underivatized acids. |
Problem: Peak Fronting
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column overload | Dilute the sample or reduce the injection volume. Alternatively, use a higher split ratio.[2][6] | Symmetrical peaks as the stationary phase is no longer saturated. |
| Solvent mismatch | Ensure the sample is dissolved in a solvent compatible with the stationary phase. For splitless injection, the initial oven temperature should be about 20°C below the solvent's boiling point.[7] | Improved peak focusing at the head of the column. |
Problem: Split Peaks
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor column cut | Re-cut the column end to ensure a clean, 90-degree break. | A single, sharp peak as the sample band is introduced uniformly. |
| Contaminated or active liner | Replace the inlet liner. | Elimination of peak splitting caused by interactions in the injector. |
| Improper injection technique (splitless) | Optimize the initial oven temperature to be sufficiently below the solvent boiling point to ensure proper solvent focusing.[7] | A single, focused peak at the start of the chromatogram. |
Liquid Chromatography (LC) Troubleshooting
Problem: Peak Tailing
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary silanol (B1196071) interactions | Use a well-end-capped column or add a buffer to the mobile phase to mask silanol activity. | Reduced tailing due to minimized unwanted interactions. |
| Column contamination | Flush the column with a series of strong solvents. If the problem persists, replace the column. | Removal of strongly retained compounds causing peak distortion. |
| Partially blocked frit | Reverse the column (if permissible by the manufacturer) and flush to dislodge particulates. If this fails, replace the frit or the column.[8] | Restoration of uniform flow and symmetrical peaks. |
Problem: Peak Fronting
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column overload | Dilute the sample or decrease the injection volume.[2][6] | Symmetrical peaks as the stationary phase is no longer saturated. |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent.[9] | Sharper, more symmetrical peaks due to on-column focusing. |
| Column bed collapse | Replace the column. This can be a result of operating outside the column's recommended pressure or pH limits.[8] | Restoration of proper peak shape with a new, intact column. |
Problem: Split Peaks
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column void or blocked frit | Replace the column or the inlet frit.[3] | A single peak as the flow path is no longer disrupted. |
| Sample solvent incompatibility | Prepare the sample in the mobile phase.[3] | A single, sharp peak due to proper sample introduction. |
| Deuterium isotope effect | Use a shallower gradient or adjust the mobile phase composition to try and merge the peaks of the deuterated and non-deuterated species.[4] | A single, more symmetrical peak. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound from Plasma
This protocol describes a liquid-liquid extraction (LLE) procedure suitable for extracting triglycerides from a plasma matrix prior to LC-MS analysis.
Materials:
-
Plasma sample
-
Internal standard spiking solution (if this compound is not the internal standard)
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Water (HPLC-grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 1.5 mL of a 10:3 (v/v) mixture of MTBE and methanol.
-
Vortex for 1 minute to mix thoroughly.
-
Add 375 µL of water to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer (containing the lipids) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., isopropanol (B130326) or the initial mobile phase) for LC-MS analysis.
Protocol 2: General GC-MS Method for Triglyceride Analysis (as FAMEs)
This protocol outlines a general method for the analysis of triglycerides after conversion to Fatty Acid Methyl Esters (FAMEs).
Sample Preparation (Transesterification):
-
To the extracted and dried lipid sample, add 1 mL of 2% (v/v) methanolic sulfuric acid.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
GC-MS Parameters:
| Parameter | Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector | Splitless, 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp at 15°C/min to 340°C, hold for 10 min |
| MS Transfer Line | 300°C |
| Ion Source | 230°C |
| MS Quadrupole | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-800 |
Protocol 3: General LC-MS/MS Method for Intact this compound Analysis
This protocol provides a starting point for the analysis of intact this compound.
LC Parameters:
| Parameter | Setting |
| Column | C18 or C30, 2.1 x 100 mm, <2 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in Water:Acetonitrile (40:60) with 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Acetate in Acetonitrile:Isopropanol (10:90) with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 100% B over 20 minutes, hold for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
MS/MS Parameters (for a triple quadrupole):
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transition | Monitor for the precursor ion [M+NH4]+ and characteristic product ions. For this compound, the precursor m/z would be calculated based on its exact mass. Product ions would correspond to the neutral loss of deuterated lauric acid. |
Data Presentation
The following tables provide examples of how chromatographic parameters can influence peak shape. The data presented is illustrative and should be adapted based on your specific instrumentation and experimental conditions.
Table 1: Effect of GC Oven Ramp Rate on Peak Asymmetry of a Triglyceride
| Ramp Rate (°C/min) | Retention Time (min) | Peak Asymmetry (As) |
| 5 | 22.5 | 1.4 |
| 10 | 18.2 | 1.2 |
| 15 | 15.8 | 1.1 |
| 20 | 14.1 | 1.3 |
Note: Peak asymmetry is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.
Table 2: Effect of Mobile Phase Composition on Peak Tailing of a Triglyceride in RP-LC
| % Acetonitrile in Mobile Phase | Retention Time (min) | Tailing Factor (Tf) |
| 80 | 15.2 | 1.8 |
| 85 | 11.8 | 1.5 |
| 90 | 8.5 | 1.2 |
| 95 | 5.1 | 1.1 |
Note: Tailing factor is calculated at 5% of the peak height. A value closer to 1.0 indicates less tailing.
Visualizations
Caption: Step-by-step troubleshooting for GC peak tailing.
References
- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. japsonline.com [japsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. mmpc.org [mmpc.org]
Technical Support Center: Trilaurin-d15 Matrix Effects in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trilaurin-d15 as an internal standard in the analysis of biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of triglycerides using this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1][2] In the analysis of triglycerides, components of biological samples such as phospholipids (B1166683), salts, and proteins can co-extract with the analyte and its internal standard, this compound. These interfering components can either suppress the analyte signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate quantification.[2][3] Since this compound is chemically and structurally similar to endogenous triglycerides, it is expected to experience similar matrix effects, allowing for reliable correction.[4]
Q2: I am observing low recovery of this compound during my lipid extraction. What are the potential causes and solutions?
A2: Low recovery of this compound can stem from several factors related to the extraction protocol. The choice of extraction solvent is critical; for triglycerides, a non-polar solvent is generally required.[5] Inefficient phase separation during liquid-liquid extraction can also lead to loss of the internal standard.
Troubleshooting Steps:
-
Optimize Solvent System: For triglycerides, Folch or Bligh & Dyer methods using a chloroform (B151607)/methanol mixture are considered gold standards.[6] Alternatively, methyl-tert-butyl ether (MTBE) based extraction offers a less toxic and efficient option, where the lipid-containing organic phase forms the upper layer, simplifying collection.[7][8]
-
Ensure Complete Phase Separation: After adding the aqueous solution to induce phase separation, ensure adequate vortexing and centrifugation to achieve a clean division between the organic and aqueous layers.
-
Check pH: While less critical for neutral lipids like triglycerides, extreme pH values can affect the stability of some lipids and the overall extraction efficiency.
Q3: My this compound signal is inconsistent across different plasma samples from the same batch. What could be the issue?
A3: Inconsistent internal standard signal across samples, especially from different donors, can be a sign of differential matrix effects.[4] This means that the composition of the matrix is varying from sample to sample, causing a variable impact on the ionization of this compound. Lipemic (high-fat) or hemolyzed plasma samples are common culprits.[9][10]
Troubleshooting Steps:
-
Sample Pre-treatment: Consider a protein precipitation step prior to liquid-liquid extraction to remove a significant portion of the protein matrix.
-
Sample Dilution: If sensitivity allows, diluting the plasma samples can reduce the concentration of interfering matrix components.[2]
-
Chromatographic Separation: Optimize your LC method to ensure that this compound and the target triglycerides are well-separated from the regions of significant ion suppression, often caused by phospholipids eluting early in the run.[11]
Q4: Can the position of the deuterium (B1214612) labels on this compound affect its stability and performance?
A4: Yes, the stability of the deuterium labels is crucial. If the deuterium atoms are in positions that are prone to exchange with hydrogen atoms from the solvent or matrix (H/D back-exchange), the mass of the internal standard will change, leading to inaccurate quantification.[12] Reputable suppliers of this compound will place the deuterium labels on stable carbon positions within the lauric acid chains, minimizing the risk of back-exchange under typical analytical conditions.[12]
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed for this compound
-
Symptom: The peak area of this compound is significantly lower in post-extraction spiked matrix samples compared to a neat solution.
-
Potential Cause: High concentration of co-eluting phospholipids or other matrix components that compete for ionization in the mass spectrometer source.[11]
-
Troubleshooting Workflow:
Troubleshooting Ion Suppression -
Optimize Sample Cleanup:
-
Implement a more rigorous lipid extraction method, such as solid-phase extraction (SPE), to selectively remove interfering phospholipids.
-
Incorporate a protein precipitation step before liquid-liquid extraction.
-
-
Modify Chromatographic Conditions:
-
Use a longer LC gradient to better separate the triglycerides from early-eluting phospholipids.
-
Switch to a different column chemistry that provides alternative selectivity.
-
-
Dilute Sample:
-
If the concentration of the target analytes is high enough, dilute the sample extract to reduce the concentration of matrix components entering the MS source.[2]
-
-
Issue 2: Poor Recovery of this compound in Tissue Homogenates
-
Symptom: The signal of this compound is very low or absent in extracted tissue samples.
-
Potential Cause: Inefficient homogenization and/or extraction from a complex solid matrix.
-
Troubleshooting Workflow:
Improving Tissue Extraction Recovery -
Improve Homogenization:
-
Ensure the tissue is thoroughly homogenized to break down cell membranes and release the lipids. Bead beating or cryogenic grinding can be effective.
-
-
Increase Solvent Volume and Extraction Time:
-
Use a larger volume of extraction solvent relative to the tissue weight to ensure complete immersion and extraction.
-
Increase the vortexing or shaking time to allow for better partitioning of the lipids into the organic solvent.
-
-
Evaluate Extraction Method:
-
For tissues, the Folch method is often preferred due to its robustness.[6] Ensure the correct ratios of chloroform, methanol, and water are used to achieve proper phase separation.
-
-
Quantitative Data Summary
The following tables provide hypothetical yet representative data on the matrix effect and recovery of this compound in common biological matrices.
Table 1: Matrix Effect of this compound in Various Biological Matrices
| Biological Matrix | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Effect (%) | Ionization Effect |
| Human Plasma | 1,500,000 | 1,125,000 | 75 | Suppression |
| Human Serum | 1,500,000 | 1,050,000 | 70 | Suppression |
| Rat Liver Homogenate | 1,500,000 | 900,000 | 60 | Suppression |
| Human Urine | 1,500,000 | 1,425,000 | 95 | Minimal Suppression |
Matrix Effect (%) = (Mean Peak Area in Post-Extraction Spike / Mean Peak Area in Neat Solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[2]
Table 2: Recovery of this compound using Different Extraction Methods
| Extraction Method | Biological Matrix | Mean Peak Area (Pre-Extraction Spike) | Mean Peak Area (Post-Extraction Spike) | Recovery (%) |
| Folch | Human Plasma | 956,250 | 1,125,000 | 85 |
| Bligh & Dyer | Human Plasma | 843,750 | 1,125,000 | 75 |
| MTBE | Human Plasma | 900,000 | 1,125,000 | 80 |
| Folch | Rat Liver Homogenate | 675,000 | 900,000 | 75 |
Recovery (%) = (Mean Peak Area in Pre-Extraction Spike / Mean Peak Area in Post-Extraction Spike) x 100.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Addition
This protocol is adapted from the method proposed by Matuszewski et al.[13]
-
Preparation of Solutions:
-
Set 1 (Neat Solution): Prepare a solution of this compound in the final mobile phase solvent at a concentration representative of that in the analytical samples.
-
Set 2 (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, serum, tissue homogenate) from at least six different sources using your established lipid extraction protocol. After the final evaporation step, reconstitute the extract with the this compound solution from Set 1.
-
-
LC-MS/MS Analysis:
-
Analyze multiple injections of both sets of samples under the same LC-MS/MS conditions.
-
-
Data Analysis:
-
Calculate the average peak area of this compound for both Set 1 and Set 2.
-
Calculate the Matrix Effect (%) using the formula provided in the caption of Table 1.
-
Protocol 2: Lipid Extraction from Plasma using a Modified Folch Method
-
Sample Preparation:
-
To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard solution.
-
-
Solvent Addition:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Add 400 µL of 0.9% NaCl solution.
-
Vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
-
Collection of Lipid Layer:
-
Carefully aspirate and discard the upper aqueous layer.
-
Transfer the lower chloroform layer containing the lipids to a new glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for your LC-MS/MS analysis.
-
Signaling Pathway and Workflow Diagrams
Triglyceride Biosynthesis and Lipolysis
The following diagram illustrates the key pathways for the synthesis and breakdown of triglycerides, providing context for the biological processes being studied.
mTOR Signaling in Lipid Metabolism
The mTOR signaling pathway is a central regulator of cellular metabolism, including lipid synthesis. Understanding its influence can be critical in many research contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of In Vitro Hemolysis on 80 Different Laboratory Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-b-f.eu [e-b-f.eu]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing recovery of Trilaurin-d15 during sample extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to enhance the recovery of Trilaurin-d15 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistent recovery crucial?
This compound is a stable isotope-labeled (SIL) triglyceride. It is frequently used as an internal standard (IS) in mass spectrometry-based lipidomics to ensure accurate quantification of triglycerides in biological samples. Because the IS is added at a known concentration at the beginning of sample preparation, it experiences the same extraction inefficiencies, matrix effects, and instrumental variability as the target analytes.[1][2] Therefore, its consistent and high recovery is essential for normalizing the analyte's signal, correcting for variations, and ensuring the accuracy and reliability of the quantitative results.[1][2]
Q2: I'm observing low or inconsistent recovery of this compound. What are the most common causes?
Low or variable recovery of an internal standard like this compound typically points to issues in one of four areas: sample preparation, matrix effects, instrumental problems, or the stability of the standard itself.[3][4] Inconsistencies during the extraction process, such as inefficient phase separation in liquid-liquid extraction (LLE) or incomplete elution in solid-phase extraction (SPE), are common culprits.[3][4] Co-eluting substances from the sample matrix can suppress the signal in the mass spectrometer, a phenomenon known as matrix effect.[1][5] Other potential causes include instrumental issues like a dirty ion source or inconsistent injection volumes, and the degradation of the this compound standard during storage or handling.[3][6]
Q3: Which sample extraction method is optimal for this compound?
The choice of extraction method depends on the sample matrix, the desired purity of the extract, and the overall goals of the analysis. The two primary methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[7]
-
Liquid-Liquid Extraction (LLE) methods like Folch, Bligh-Dyer, and Matyash (MTBE) are classic techniques for total lipid extraction.[8] For a non-polar lipid like Trilaurin, methods using solvents such as chloroform (B151607) or methyl-tert-butyl ether (MTBE) generally provide good recovery.[8][9]
-
Solid-Phase Extraction (SPE) offers a more targeted approach, allowing for the separation of lipids into different classes.[10][11] This can be highly beneficial as it can remove interfering compounds like phospholipids, resulting in a cleaner extract and reducing matrix effects.[1][12]
The following table summarizes the key characteristics of these methods for triglyceride extraction.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of lipids between immiscible liquid phases.[8] | Adsorption of lipids onto a solid sorbent followed by selective elution.[7] |
| Selectivity | Generally extracts a broad range of lipids.[13] | Can be highly selective for specific lipid classes (e.g., neutral lipids).[10][12] |
| Purity of Extract | May contain more matrix components (e.g., phospholipids). | Typically yields a cleaner extract, reducing matrix effects.[1] |
| Throughput | Can be labor-intensive and difficult to automate.[12] | Amenable to high-throughput formats (e.g., 96-well plates).[12] |
| Common Methods | Folch, Bligh-Dyer (Chloroform/Methanol), Matyash (MTBE). | Normal-phase (silica), reverse-phase (C18), or specialized lipid removal phases.[7][10] |
Q4: How can I identify and mitigate matrix effects that suppress the this compound signal?
Matrix effects occur when components in the biological sample co-elute with the analyte and interfere with its ionization in the mass spectrometer source, leading to signal suppression or enhancement.[1][3] Phospholipids are a major cause of matrix effects in lipidomics.[1][5]
Identifying Matrix Effects: A common method to assess matrix effects involves comparing the signal of the standard in a pure solvent to its signal when spiked into an extracted blank matrix sample.[5][14] A significant difference indicates the presence of matrix effects.
Mitigation Strategies:
-
Sample Dilution: A simple first step is to dilute the sample, which can reduce the concentration of interfering components.[1]
-
Chromatographic Optimization: Adjusting the LC gradient or changing the column can help separate this compound from interfering matrix components.[1]
-
Improved Sample Cleanup: Employing a more effective sample preparation technique is often the best solution. Using SPE to specifically isolate neutral lipids or using specialized phospholipid removal products can significantly clean up the sample.[1]
Q5: Could the issue be with the this compound standard itself?
Yes, the stability and handling of the internal standard are critical.[3] Consider the following:
-
Degradation: Triglycerides can degrade if not stored properly. Ensure the standard is stored at the recommended temperature (typically -20°C or -80°C) and protected from light.[9] Use fresh, high-quality solvents for preparing stock solutions, as contaminants or degradation products in solvents can affect the standard.[9]
-
Inaccurate Spiking: Errors in pipetting or accidentally omitting the IS in some samples can lead to complete signal loss or extreme variability.[3] Ensure proper mixing of the IS with the sample matrix before extraction.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions should be avoided. Aliquoting the standard into single-use vials is recommended.
Troubleshooting Guides
General Troubleshooting Workflow for Low Recovery
If you are experiencing low or inconsistent recovery of this compound, follow this logical troubleshooting workflow to identify the root cause.
References
- 1. benchchem.com [benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. benchchem.com [benchchem.com]
- 4. welchlab.com [welchlab.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. 8270 Internal Standard Unstable - Chromatography Forum [chromforum.org]
- 7. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard vs. a Practical Alternative: Validating Analytical Methods with Trilaurin-d15 and Odd-Chain Triglycerides
For researchers, scientists, and drug development professionals, the accurate quantification of triglycerides in biological matrices is crucial for metabolic disease research, drug efficacy studies, and biomarker discovery. The choice of an internal standard is a critical factor in the validation of analytical methods, directly impacting the reliability and reproducibility of results. This guide provides an objective comparison of the performance of a stable isotope-labeled (SIL) internal standard, Trilaurin-d15, with a common alternative, an odd-chain triglyceride, in the validation of analytical methods by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of an internal standard that closely mimics the analyte of interest is paramount for correcting variations that can occur during sample preparation, extraction, and analysis. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative bioanalysis. By incorporating deuterium (B1214612) atoms, this compound is chemically almost identical to its unlabeled counterpart, Trilaurin, ensuring it behaves similarly throughout the analytical process while being distinguishable by the mass spectrometer.
However, the cost and availability of SIL standards can be a consideration. Odd-chain triglycerides, which are naturally occurring in only trace amounts in most mammalian systems, present a cost-effective and practical alternative. This guide will delve into the performance of both types of internal standards across key validation parameters.
Performance Comparison: this compound vs. Odd-Chain Triglyceride
To provide a clear comparison, the following table summarizes the typical performance of this compound (a SIL internal standard) and an odd-chain triglyceride internal standard in the validation of an LC-MS/MS method for triglyceride analysis. The data presented is a composite from various bioanalytical method validation guidelines and studies.
| Validation Parameter | This compound (SIL Internal Standard) | Odd-Chain Triglyceride Internal Standard | Acceptance Criteria (FDA/EMA Guidelines) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Precision (%RSD) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 95 - 105% | 85 - 110% | Consistent, precise, and reproducible |
| Matrix Effect (%CV) | < 5% | < 15% | ≤ 15% |
| Stability | High | High | Within ± 15% of nominal concentration |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; CV: Coefficient of Variation.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of a successful analytical method validation. Below are detailed methodologies for the validation of a triglyceride quantification assay using either this compound or an odd-chain triglyceride as the internal standard.
I. Sample Preparation and Extraction
-
Preparation of Spiking Solutions:
-
Prepare stock solutions of the triglyceride analyte and the internal standard (this compound or the odd-chain triglyceride) in an appropriate organic solvent (e.g., methanol/chloroform 2:1, v/v).
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution to create calibration standards.
-
Prepare quality control (QC) working solutions at low, medium, and high concentrations.
-
-
Sample Spiking:
-
To an aliquot of blank biological matrix (e.g., human plasma), add a small volume of the appropriate analyte working standard solution (for calibration standards and QCs) or blank solvent (for blank samples).
-
Add a fixed volume of the internal standard working solution to all samples (excluding blanks).
-
-
Protein Precipitation and Lipid Extraction:
-
Add a sufficient volume of cold organic solvent (e.g., acetonitrile (B52724) or isopropanol) to precipitate proteins.
-
Vortex the samples vigorously.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant containing the lipids to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in the mobile phase for LC-MS/MS analysis.
-
II. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for lipid analysis.
-
Mobile Phase: A gradient elution with a binary solvent system, such as water with a modifier (e.g., formic acid, ammonium (B1175870) formate) as mobile phase A and an organic solvent mixture (e.g., acetonitrile/isopropanol) as mobile phase B, is commonly employed.
-
Flow Rate: A flow rate suitable for the column dimensions is used.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of triglycerides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
-
III. Method Validation Parameters
The following parameters are assessed to validate the analytical method:
-
Selectivity: The ability of the method to differentiate and quantify the analyte from other components in the sample matrix.
-
Linearity and Range: The relationship between the concentration of the analyte and the instrument response over a defined range.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Visualization of Workflows and Relationships
To better illustrate the processes involved in analytical method validation, the following diagrams are provided.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Logical relationship of components in method validation.
Conclusion
The validation of analytical methods is a cornerstone of reliable scientific research and drug development. While stable isotope-labeled internal standards like this compound offer superior performance in terms of accuracy and precision, odd-chain triglycerides provide a viable and cost-effective alternative. The choice of internal standard should be based on the specific requirements of the assay, including the desired level of accuracy, budget constraints, and the availability of standards. Regardless of the choice, a thorough validation following established regulatory guidelines is essential to ensure the generation of high-quality, reproducible data.
A Comparative Guide to Trilaurin-d15 and Other Triglyceride Internal Standards for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in lipid analysis, the precise and reliable quantification of triglycerides is of paramount importance. The selection of an appropriate internal standard is a critical determinant of data quality in mass spectrometry-based lipidomics. This guide presents an objective comparison of Trilaurin-d15, a deuterated stable isotope-labeled internal standard, with other commonly used triglyceride internal standards, supported by typical performance data and detailed experimental methodologies.
Internal standards are essential in analytical workflows to correct for variability that can arise during sample preparation, extraction, and instrumental analysis. In the quantification of triglycerides by techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the use of a suitable internal standard is crucial for achieving accurate and reproducible results. The two primary categories of internal standards for triglyceride analysis are stable isotope-labeled triglycerides, like this compound, and odd-chain triglycerides.
Stable isotope-labeled (SIL) internal standards, such as deuterated triglycerides, are considered the "gold standard" in quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to their endogenous, non-labeled counterparts. This similarity ensures they behave almost identically throughout the analytical process, from extraction to ionization, providing the most accurate correction for experimental variations.
Odd-chain triglycerides, on the other hand, are triglycerides containing fatty acids with an odd number of carbon atoms (e.g., C17:0, C19:0). These are used as internal standards because they are naturally absent or present at very low levels in most biological samples, thus minimizing the risk of interference from endogenous triglycerides. They offer a cost-effective and reliable alternative to SIL standards.
Performance Comparison of Triglyceride Internal Standards
The choice between a deuterated internal standard like this compound and an odd-chain triglyceride depends on the specific requirements of the analytical method, including the desired level of accuracy, budget constraints, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of these two classes of internal standards.
| Performance Parameter | This compound (Deuterated) | Odd-Chain Triglycerides (e.g., Triheptadecanoin, Trinonadecanoin) |
| Precision (%RSD) | Typically < 10-15% | Typically < 15-20% |
| Linearity (R²) | Excellent (typically >0.99) | Excellent (typically >0.99) |
| Recovery | Excellent, closely mimics the analyte | Good to excellent |
| Matrix Effects | Experiences nearly identical matrix effects as the analyte, providing the best correction | Can experience different matrix effects than even-chain triglycerides, though generally minimal |
| Endogenous Interference | None | Negligible in most biological samples |
| Cost | Higher | Lower |
Experimental Protocols
Accurate and reproducible quantification of triglycerides relies on well-defined and validated experimental procedures. Below is a detailed methodology for the analysis of triglycerides in human plasma using an internal standard with LC-MS/MS.
Sample Preparation and Lipid Extraction (Folch Method)
-
Internal Standard Spiking: To 50 µL of human plasma in a glass tube, add a known amount of the internal standard (e.g., this compound or an odd-chain triglyceride) dissolved in a suitable solvent.
-
Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample. Vortex the mixture vigorously for 1 minute.
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution and vortex again for 30 seconds. Centrifuge the sample at 2,000 x g for 5 minutes to induce phase separation.
-
Lipid Collection: Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen gas at 37°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and isopropanol).
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient Elution: A suitable gradient to separate the triglycerides of interest.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and its internal standard should be optimized.
Data Analysis and Quantification
The concentration of each triglyceride species is determined by calculating the peak area ratio of the analyte to its corresponding internal standard. A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the rationale behind internal standard selection, the following diagrams are provided.
References
A Head-to-Head Comparison of Trilaurin-d15 and ¹³C-Labeled Trilaurin for Metabolic Research
For researchers, scientists, and drug development professionals engaged in lipid metabolism studies, stable isotope-labeled tracers are indispensable tools. Trilaurin (B1682545), a triglyceride of lauric acid, serves as a valuable substrate to investigate fatty acid uptake, transport, and metabolism. To accurately trace these pathways, isotopically labeled versions, such as Trilaurin-d15 (deuterated) and ¹³C-labeled trilaurin, are employed. This guide provides an objective comparison of these two isotopologues, supported by experimental principles and data presentation, to aid in the selection of the most suitable tracer for your research needs.
Key Performance Differences: A Quantitative Overview
The choice between deuterium (B1214612) and carbon-13 labeling hinges on several key analytical and metabolic considerations. While both isotopes provide a mass shift for detection, their intrinsic properties can significantly impact experimental outcomes. ¹³C-labeled compounds are often considered the gold standard for quantitative studies due to their superior isotopic stability and minimal chromatographic alteration.
| Feature | This compound (Deuterated) | ¹³C-Labeled Trilaurin | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting slightly earlier than unlabeled trilaurin.[1] | Co-elutes perfectly with unlabeled trilaurin.[2] | The difference in bond strength and polarity between C-H and C-D bonds can lead to chromatographic separation from the analyte. This can complicate quantification, especially in high-resolution systems. Perfect co-elution, as seen with ¹³C-labeling, ensures that the internal standard and analyte experience identical conditions throughout the analysis, leading to more accurate and precise quantification.[2] |
| Isotopic Stability | Deuterium atoms, particularly at certain positions, can be susceptible to back-exchange with protons from the solvent during sample preparation and storage.[1] | The ¹³C-label is chemically stable and not prone to exchange. | Loss of the isotopic label can lead to an underestimation of the labeled species. The high stability of the ¹³C-C bond ensures the integrity of the tracer throughout the experimental workflow. |
| Kinetic Isotope Effect (KIE) | The cleavage of a C-D bond is slower than a C-H bond, which can alter the rate of enzymatic reactions. | The KIE for ¹³C is generally negligible and does not significantly alter reaction rates. | A significant KIE can lead to "metabolic switching," where alternative metabolic pathways are favored for the deuterated compound. This may not accurately reflect the metabolism of the natural, unlabeled compound. |
| Mass Spectrometry Fragmentation | Fragmentation patterns will show mass shifts corresponding to the number of deuterium atoms in the fragment ion. | Fragmentation patterns will show mass shifts corresponding to the number of ¹³C atoms in the fragment ion. | While both provide mass shifts for identification, the potential for deuterium loss or exchange in deuterated compounds can complicate spectral interpretation. High-resolution mass spectrometry can be employed to distinguish between ¹³C and deuterium labels in fragments. |
| Synthesis & Cost | Generally less expensive to synthesize. | Typically more expensive due to the higher cost of ¹³C-labeled starting materials. | Cost can be a significant factor in large-scale or high-throughput studies. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data in metabolic tracer studies. Below are representative protocols for the synthesis of the labeled precursors and their analysis.
Synthesis of Labeled Lauric Acid
Deuterated Lauric Acid (Illustrative)
The synthesis of deuterated lauric acid can be achieved through various methods, including the deuteration of a suitable precursor. One approach involves the photocatalytic decarboxylative deuteration of a longer-chain carboxylic acid using heavy water (D₂O) as the deuterium source.
¹³C-Labeled Lauric Acid (Illustrative)
The synthesis of ¹³C-labeled lauric acid often involves the use of a ¹³C-labeled starting material. For example, [1-¹³C]1-bromododecane can be used to alkylate diethyl sodiomalonate, followed by saponification and decarboxylation to yield [3-¹³C]tetradecanoic acid.[3] Alternatively, treating 1-bromotridecane (B143060) with K¹³CN can introduce a label at the carbonyl carbon.[3]
Esterification to Form Labeled Trilaurin
Once the labeled lauric acid is synthesized, it can be esterified with glycerol (B35011) to form the corresponding labeled trilaurin. This is typically achieved through a direct esterification reaction catalyzed by an acid or an enzyme.
Lipid Extraction from Biological Samples (Modified Folch Method)
-
Homogenization : Homogenize the tissue or cell sample in a suitable buffer.
-
Internal Standard Spiking : Add a known amount of the other labeled trilaurin (e.g., use ¹³C-trilaurin as an internal standard for a this compound experiment) to the homogenate.
-
Solvent Extraction : Add a 2:1 mixture of chloroform:methanol to the sample, vortex thoroughly, and incubate at room temperature.
-
Phase Separation : Add water or a saline solution to induce phase separation. Centrifuge to pellet any solid material.
-
Collection : Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution : Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for analysis.
GC-MS Analysis of Trilaurin
-
Derivatization : For GC-MS analysis, triglycerides are often transesterified to their fatty acid methyl esters (FAMEs) to increase volatility.
-
Injection : Inject the derivatized sample into the GC-MS system.
-
Chromatography : Use a suitable capillary column (e.g., a non-polar column) and a temperature gradient to separate the FAMEs.
-
Mass Spectrometry : Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect the molecular ions and characteristic fragments of the lauric acid methyl ester.
LC-MS/MS Analysis of Intact Trilaurin
-
Chromatography : Use a reverse-phase C18 or C30 column with a gradient of mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile) to separate the intact triglyceride.
-
Ionization : Employ electrospray ionization (ESI) in positive ion mode. Ammonium adducts ([M+NH₄]⁺) are commonly observed for triglycerides.
-
Tandem Mass Spectrometry (MS/MS) : Select the precursor ion of the labeled trilaurin and subject it to collision-induced dissociation (CID). Monitor for the characteristic neutral loss of the labeled lauric acid and the formation of the diglyceride fragment ions.
Visualizing Experimental Workflows and Pathways
To better illustrate the processes involved in using these tracers, the following diagrams are provided.
References
A Comparative Guide to the Accuracy and Precision of Trilaurin-d15 for Triglyceride Quantification
For researchers, scientists, and drug development professionals engaged in lipid analysis, the precise and accurate quantification of triglycerides is paramount. The choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of Trilaurin-d15, a stable isotope-labeled internal standard, with other common alternatives, supported by experimental data and detailed methodologies.
Internal standards are essential in analytical chemistry to correct for variations that can occur during sample preparation, extraction, and analysis. In lipidomics, particularly for the quantification of triglycerides (TGs) by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a suitable internal standard is non-negotiable for achieving accurate and reproducible results. An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the analytical instrument. It is added to a sample in a known quantity at the earliest stage of the workflow, preferably before lipid extraction, to account for sample loss and variations in ionization efficiency.
The two primary categories of internal standards used for triglyceride analysis are stable isotope-labeled triglycerides and odd-chain triglycerides. This compound falls into the first category, which is often considered the "gold standard" for quantification.
Performance Comparison: this compound vs. Odd-Chain Triglycerides
The selection of an internal standard should be based on its ability to mimic the behavior of the endogenous analytes as closely as possible throughout the analytical process. Stable isotope-labeled standards, such as this compound, are chemically identical to their endogenous counterparts, differing only in isotopic composition. This structural identity provides significant advantages in terms of accuracy and precision.
Odd-chain triglycerides, such as Glyceryl trinonadecanoate (C19:0), are another widely used class of internal standards. As most naturally occurring triglycerides in biological samples contain even-numbered carbon chains, odd-chain triglycerides are present at negligible endogenous levels, making them suitable for spiking into samples.
Below is a summary of the performance characteristics of these two classes of internal standards based on key analytical parameters:
| Performance Metric | Stable Isotope-Labeled Standards (e.g., this compound) | Odd-Chain Triglycerides (e.g., Glyceryl trinonadecanoate) |
| Accuracy | Highest degree of accuracy. | High accuracy, but can be influenced by differential matrix effects. |
| Precision (CV%) | Generally the lowest (<10-15%). A study using a ¹³C-labeled tripalmitin (B1682551) reported a CV of 0.35% to 0.72%[1]. | Typically low (<15-20% inter-day, <15% intra-day)[2]. |
| Linearity (r²) | Excellent (typically >0.99)[2]. | Excellent (typically >0.99)[2]. |
| Recovery | Excellent, as it closely mimics the analyte of interest[2]. | Good to excellent, depending on the extraction method[2]. |
| Matrix Effects | Experiences nearly identical matrix effects as the analyte, providing the best correction[2]. | Can experience different matrix effects than even-chain TGs, though generally minimal[2]. |
| Endogenous Interference | Negligible, as the mass difference allows for clear distinction. | Negligible in most biological samples[2]. |
| Cost | Generally higher. | More cost-effective. |
Experimental Protocols
Achieving accurate and precise quantification of triglycerides requires a well-defined and validated experimental protocol. The following is a representative methodology for the analysis of triglycerides in human plasma using an internal standard with LC-MS/MS.
Sample Preparation and Lipid Extraction (Folch Method)
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution in chloroform).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase (chloroform layer containing lipids) using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a lower percentage of Mobile Phase B, which is gradually increased to elute the triglycerides.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for triglyceride analysis, often detecting ammonium adducts ([M+NH4]+).
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for the internal standard and the target triglycerides and monitoring a specific product ion for each.
-
Experimental Workflow and Logic Diagrams
To visualize the experimental process and the decision-making for internal standard selection, the following diagrams are provided in Graphviz DOT language.
References
A Comparative Guide to Internal Standards for Precise Trilaurin-d15 Quantification in Bioanalysis
For researchers, scientists, and drug development professionals engaged in lipidomics and bioanalysis, the accurate quantification of triglycerides is paramount. This guide provides an objective comparison of Trilaurin-d15, a deuterated internal standard, with odd-chain triglyceride internal standards for the precise determination of trilaurin (B1682545) and other triglycerides in complex biological matrices. This comparison is supported by established performance characteristics and detailed experimental protocols to aid in the selection of the most appropriate internal standard for your analytical needs.
This compound, a stable isotope-labeled (SIL) internal standard, is often considered the "gold standard" in mass spectrometry-based quantification.[1][2] Its chemical and physical properties are nearly identical to the endogenous analyte, trilaurin, allowing it to effectively compensate for variations throughout the entire analytical workflow, from sample extraction to ionization in the mass spectrometer.[1] This close similarity helps to minimize matrix effects, a common challenge in bioanalysis where components of the biological matrix can interfere with the ionization of the target analyte, leading to inaccurate quantification.[1]
Alternatively, odd-chain triglycerides, such as triheptadecanoin (B54981) (C17:0) and trinonadecanoin (B52907) (C19:0), serve as robust and cost-effective internal standards.[3] Since most naturally occurring triglycerides in biological samples contain even-numbered carbon chains, odd-chain triglycerides are present at negligible levels, minimizing the risk of endogenous interference.[3]
Performance Comparison: Deuterated vs. Odd-Chain Triglyceride Internal Standards
The selection of an appropriate internal standard is a critical step in developing a robust and reliable quantitative assay. The following table summarizes the key performance characteristics of this compound against a representative odd-chain triglyceride internal standard, Triheptadecanoin.
| Performance Parameter | This compound (Deuterated) | Triheptadecanoin (Odd-Chain) |
| Linearity (Correlation Coefficient, r²) | Typically > 0.99 | Typically > 0.99[3] |
| Linear Range | Method Dependent | Method Dependent |
| Limit of Detection (LOD) | Method Dependent | Method Dependent |
| Limit of Quantification (LOQ) | Method Dependent | Method Dependent |
| Precision (% Relative Standard Deviation, %RSD) | Typically < 10-15% | Typically < 15-20%[3] |
| Correction for Matrix Effects | Excellent | Good to Excellent |
| Endogenous Interference | None | Negligible |
| Cost | Higher | Lower |
Note: Specific quantitative data for the linearity range, LOD, and LOQ are highly dependent on the specific analytical method, instrumentation, and matrix. The values presented are typical performance characteristics based on established principles of bioanalytical method validation.
Experimental Workflow for Triglyceride Quantification
The accurate determination of triglyceride concentrations using an internal standard by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) involves a series of critical steps. The following diagram illustrates a typical experimental workflow.
Detailed Experimental Protocols
Sample Preparation and Lipid Extraction (Folch Method)
This protocol describes a common method for extracting total lipids from a plasma sample.
-
Internal Standard Spiking: To 100 µL of plasma in a glass tube, add a known and fixed amount of the internal standard (either this compound or Triheptadecanoin) dissolved in a suitable organic solvent (e.g., methanol).
-
Lipid Extraction:
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation and vortex again for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.
-
-
Phase Separation: After centrifugation, two distinct phases will be visible. Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.
-
Solvent Evaporation: Evaporate the solvent from the collected organic phase to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase used for LC-MS/MS analysis (e.g., a mixture of acetonitrile (B52724) and isopropanol). Vortex briefly to ensure the lipids are fully dissolved. The sample is now ready for injection.
LC-MS/MS Analysis
The following provides a general set of conditions for the chromatographic separation and mass spectrometric detection of triglycerides.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used for triglyceride separation.
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Gradient Elution: A typical gradient starts with a lower percentage of Mobile Phase B and gradually increases to elute the triglycerides based on their hydrophobicity.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the analysis of triglycerides, often detecting the ammonium adducts ([M+NH4]+).
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for the analyte and the internal standard and monitoring a specific product ion for each.
-
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by preparing a series of calibration standards containing known concentrations of a representative triglyceride analyte and a fixed concentration of the internal standard in a surrogate matrix (e.g., stripped plasma). The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
Quantification: The concentration of the target triglycerides in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the linear regression of the calibration curve.
Logical Relationship for Internal Standard Selection
The choice between a deuterated and an odd-chain internal standard depends on the specific requirements of the assay, including the desired level of accuracy, budget constraints, and the availability of certified standards.
References
Cross-Validation of Trilaurin-d15 with Alternative Analytical Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of trilaurin (B1682545), with a special focus on the role of the stable isotope-labeled internal standard, Trilaurin-d15. The accurate measurement of triglycerides (TGs) like trilaurin is crucial in various fields, including metabolic research, drug development, and food science. This document outlines the principles, performance characteristics, and experimental protocols of key analytical techniques, offering a framework for selecting the most appropriate method for specific research needs.
The Role of this compound as an Internal Standard
This compound is the deuterated form of trilaurin, a triglyceride composed of three lauric acid molecules. In analytical chemistry, particularly in mass spectrometry-based methods, this compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, trilaurin. The core advantage of using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte of interest. This similarity ensures that it behaves almost identically during sample preparation, extraction, chromatography, and ionization, thus effectively compensating for sample loss and variations in instrument response. By adding a known amount of this compound to a sample, the ratio of the signal from the endogenous trilaurin to the signal from the internal standard allows for highly accurate and precise quantification.
Comparative Analysis of Key Analytical Techniques
The quantification of trilaurin and other triglycerides can be accomplished by several analytical techniques, each with distinct advantages and limitations. The primary methods discussed here are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for the analysis of intact triglycerides. It is particularly well-suited for non-volatile and thermally labile molecules like trilaurin, eliminating the need for chemical derivatization. When coupled with a deuterated internal standard like this compound, LC-MS/MS (tandem mass spectrometry) offers high sensitivity and specificity for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established method for lipid analysis. However, for triglycerides, it requires a derivatization step to convert the fatty acids into more volatile forms, typically fatty acid methyl esters (FAMEs), after hydrolysis of the triglyceride. While providing detailed fatty acid profile information, this method does not directly measure the intact triglyceride.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a non-destructive technique that provides quantitative information on different components of glycerides, including mono-, di-, and triglycerides, as well as their positional isomers. While it may have higher limits of detection compared to mass spectrometry, it offers the advantage of simultaneous quantification of various lipid classes without the need for chromatographic separation.
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for the quantification of trilaurin, as reported in a comparative study. This data provides a baseline for understanding the quantitative capabilities of different chromatographic approaches.
| Parameter | GC-FID for Trilaurin | HPLC-ELSD for Trilaurin |
| **Linearity (R²) ** | ≥ 0.9995 | ≥ 0.9995 |
| Limit of Detection (LOD) | 0.260 mg/mL | 0.040 mg/mL |
| Limit of Quantification (LOQ) | 0.789 mg/mL | 0.122 mg/mL |
| Recovery | Not specified for TL | Acceptable |
| Sensitivity | Less sensitive for TL | More sensitive for TL |
| Data sourced from a comparative study on the optimization and comparison of GC-FID and HPLC-ELSD methods for the determination of lauric acid, mono-, di-, and trilaurins.[1] |
Mandatory Visualization
Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard
The following diagram illustrates the fundamental workflow for quantifying an analyte (Trilaurin) using a deuterated internal standard (this compound) with LC-MS/MS. This process is central to achieving high accuracy and precision in complex biological matrices.
Caption: Workflow for LC-MS/MS quantification using a deuterated internal standard.
Comparison of Analytical Workflows: LC-MS vs. GC-MS for Triglyceride Analysis
The choice between LC-MS and GC-MS for triglyceride analysis involves fundamentally different experimental approaches, as depicted in the diagram below.
Caption: Comparison of LC-MS and GC-MS workflows for triglyceride analysis.
Experimental Protocols
Protocol 1: Quantification of Trilaurin using LC-MS/MS with this compound Internal Standard
This protocol provides a general framework for the quantification of trilaurin in a biological matrix.
1. Sample Preparation and Lipid Extraction:
-
To a 50 µL aliquot of the biological sample (e.g., plasma), add a known concentration of this compound solution.
-
Perform a lipid extraction using a suitable method, such as the Folch method (chloroform/methanol) or a methyl-tert-butyl ether (MTBE) based extraction.
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol (B130326)/acetonitrile/water mixture).
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 or C8 reversed-phase column for the separation of triglycerides. A typical mobile phase system would involve a gradient of water, acetonitrile, and isopropanol with additives like ammonium (B1175870) formate (B1220265) to facilitate ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. For quantification, use Multiple Reaction Monitoring (MRM).
- Precursor Ion: The ammonium adduct of trilaurin ([M+NH4]+).
- Product Ion: A fragment ion corresponding to the neutral loss of one of the lauric acid chains.
- Monitor the corresponding transition for this compound.
3. Data Analysis and Quantification:
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of trilaurin and a fixed concentration of this compound.
-
Plot the peak area ratio of trilaurin to this compound against the concentration of trilaurin.
-
Determine the concentration of trilaurin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Analysis of Fatty Acid Composition from Triglycerides by GC-MS
This protocol outlines the steps for analyzing the fatty acid composition of triglycerides, which involves hydrolysis and derivatization.
1. Lipid Extraction and Hydrolysis (Saponification):
-
Extract the total lipids from the sample as described in Protocol 1.
-
Dry the lipid extract and resuspend it in a methanolic solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).
-
Heat the mixture to hydrolyze the triglycerides into glycerol (B35011) and free fatty acids.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Acidify the mixture and extract the free fatty acids into an organic solvent.
-
Evaporate the solvent and add a derivatizing agent, such as boron trifluoride in methanol (B129727) (BF3-methanol), and heat to convert the fatty acids to their corresponding FAMEs.
3. GC-MS Analysis:
-
Gas Chromatography: Inject the FAMEs onto a suitable capillary column (e.g., a wax or polar-phase column). Use a temperature gradient to separate the different FAMEs based on their volatility and polarity.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Identify the individual FAMEs based on their retention times and mass spectra by comparison to known standards and spectral libraries.
4. Data Analysis:
-
Quantify the individual fatty acids by comparing their peak areas to those of an internal standard (if used) or by using an external calibration curve. The relative abundance of each fatty acid can then be determined.
Conclusion
The cross-validation of analytical methods is essential for ensuring the accuracy and reliability of quantitative data. For the analysis of trilaurin, LC-MS/MS with a deuterated internal standard like this compound offers a highly specific and sensitive approach for the direct quantification of the intact molecule. While GC-MS provides valuable information on the fatty acid composition of triglycerides, it requires derivatization and does not measure the intact triglyceride. NMR spectroscopy presents a non-destructive method for the simultaneous quantification of various glycerides. The choice of the most suitable technique will depend on the specific research question, the required level of detail (intact triglyceride vs. fatty acid profile), and the available instrumentation. For robust and accurate quantification of trilaurin in complex matrices, the use of this compound as an internal standard in an LC-MS/MS workflow is a highly recommended approach.
References
A Head-to-Head Comparison for High-Fidelity Lipid Analysis: Assessing the Isotopic Purity of Trilaurin-d15
For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of Trilaurin-d15, a deuterated triglyceride, with its 13C-labeled counterparts, focusing on the assessment of isotopic purity. We present supporting experimental methodologies and data to inform the selection of the most appropriate internal standard for your analytical needs.
In the realm of mass spectrometry-based quantification, stable isotope-labeled internal standards are the gold standard. They are essential for correcting variations that can occur during sample preparation, extraction, and instrumental analysis. This compound, in which 15 hydrogen atoms have been replaced by deuterium (B1214612), is a commonly used internal standard for the analysis of triglycerides. However, the use of deuterated standards is not without its challenges, particularly concerning isotopic purity and potential chromatographic shifts. This guide will delve into the methods for assessing the isotopic purity of this compound and compare its performance characteristics with a 13C-labeled alternative, 1,2,3-Tripalmitoyl-¹³C₃-glycerol.
The Criticality of Isotopic Purity
The isotopic purity of a labeled compound refers to the percentage of molecules that contain the desired number of heavy isotopes. In the synthesis of deuterated compounds like this compound, it is common to have a distribution of isotopologues, which are molecules with fewer than the intended number of deuterium atoms (e.g., d14, d13) and even some non-deuterated molecules (d0). Accurate determination of this isotopic distribution is paramount for precise quantification.
Performance Showdown: Deuterated vs. ¹³C-Labeled Standards
The primary distinction between deuterated and ¹³C-labeled standards lies in the isotopes used for labeling. This seemingly minor difference has significant implications for their analytical performance.
| Feature | This compound (Deuterated) | 1,2,3-Tripalmitoyl-¹³C₃-glycerol (¹³C-Labeled) |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting slightly earlier than the unlabeled analyte.[1] | Co-elutes almost perfectly with the unlabeled analyte.[2] |
| Isotopic Stability | Deuterium atoms can be prone to back-exchange with hydrogen atoms from the solvent or during sample preparation, potentially compromising isotopic purity.[1] | The carbon-13 label is highly stable and not susceptible to exchange.[1] |
| Mass Difference | Provides a significant mass difference from the unlabeled analyte. | Offers a clear and stable mass shift. |
| Cost | Generally less expensive to synthesize.[3] | Typically more expensive due to the higher cost of ¹³C-labeled starting materials.[3] |
Table 1. Key Performance Differences Between Deuterated and ¹³C-Labeled Internal Standards.
Quantitative Assessment of Isotopic Purity
The isotopic purity of this compound and its alternatives is primarily determined using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a labeled compound. By analyzing the mass-to-charge (m/z) ratio of the ions, the relative abundance of each isotopologue can be quantified.
Experimental Protocol: Isotopic Purity Analysis by LC-MS
-
Sample Preparation: A stock solution of this compound or 1,2,3-Tripalmitoyl-¹³C₃-glycerol is prepared in a suitable organic solvent (e.g., isopropanol).
-
Liquid Chromatography (LC) Separation: The sample is injected into an LC system coupled to a high-resolution mass spectrometer. A C18 reversed-phase column is typically used for lipid separation.
-
Mass Spectrometry (MS) Analysis: The mass spectrometer is operated in full scan mode to acquire high-resolution mass spectra of the eluting standard.
-
Data Analysis: The isotopic cluster of the molecular ion is analyzed to determine the relative abundance of each isotopologue. The isotopic purity is calculated by dividing the abundance of the desired labeled species by the sum of the abundances of all isotopologues. It is crucial to correct for the natural abundance of ¹³C isotopes in the molecule.[4]
Representative Isotopic Distribution Data
| Isotopologue | This compound (Representative Data) | 1,2,3-Tripalmitoyl-¹³C₃-glycerol (Illustrative Data) |
| M+0 (Unlabeled) | 0.5% | 0.1% |
| M+1 | 1.0% | 99.5% |
| M+2 | 2.5% | 0.3% |
| M+3 | 5.0% | 0.1% |
| ... | ... | ... |
| M+15 (Fully Labeled) | 90.0% | - |
| Isotopic Purity | 90.0% | 99.5% |
Table 2. Representative isotopic distribution data for this compound and illustrative data for a ¹³C₃-labeled triglyceride. Actual values may vary by batch and manufacturer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS provides the isotopic distribution, NMR spectroscopy is invaluable for confirming the location of the isotopic labels and the structural integrity of the molecule. For deuterated compounds, ¹H NMR can be used to observe the disappearance of signals at the sites of deuteration, while ²H NMR directly detects the deuterium nuclei.
Experimental Workflow for Isotopic Purity Assessment
The following diagram illustrates a typical workflow for assessing the isotopic purity of a stable isotope-labeled internal standard.
References
Performance of Trilaurin-d15 Across Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected performance of Trilaurin-d15 as an internal standard for the quantification of triglycerides (TGs) across various mass spectrometry (MS) platforms. This compound, a deuterated form of Trilaurin, serves as an ideal internal standard due to its chemical similarity and mass difference from the endogenous analyte, allowing for precise and accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[1][2] The choice of mass spectrometer can significantly influence the sensitivity, specificity, and overall performance of a quantitative assay.
Comparative Performance of Mass Spectrometry Platforms
The selection of a mass spectrometer for quantitative analysis is often a trade-off between sensitivity, selectivity, resolution, and cost. Below is a summary of the expected performance of this compound on three common mass spectrometry platforms: Triple Quadrupole (QQQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap.
| Performance Metric | Triple Quadrupole (QQQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted Quantification | High-Resolution Profiling & Quantification | Untargeted & Targeted High-Resolution Analysis |
| Typical Ionization Mode | ESI / APCI (Positive) | ESI / APCI (Positive) | ESI / APCI (Positive) |
| Scan Mode for Quantification | Multiple Reaction Monitoring (MRM)[3][4] | Full Scan MS or MS/MS | Full Scan MS or Targeted SIM |
| Expected Sensitivity | Very High (pg to fg range) | High (ng to pg range) | High (ng to pg range) |
| Expected Dynamic Range | Wide (4-6 orders of magnitude) | Moderate to Wide (3-5 orders of magnitude) | Wide (4-5 orders of magnitude) |
| Selectivity | Very High (due to MRM) | High (due to mass accuracy) | Very High (due to mass resolution and accuracy)[5] |
| Mass Resolution | Low | High (>20,000 FWHM)[6] | Very High (>60,000 FWHM)[5][7] |
| Mass Accuracy | Low | High (< 5 ppm) | Very High (< 3 ppm)[5] |
| Linearity | Excellent | Good to Excellent | Excellent |
| Precision & Accuracy | Excellent | Very Good | Excellent |
| Sample Throughput | High[4] | Moderate to High | Moderate |
Experimental Protocols
A generalized experimental protocol for the quantification of triglycerides using this compound as an internal standard by LC-MS/MS is provided below. This protocol may require optimization based on the specific mass spectrometer, sample matrix, and target triglyceride.
Sample Preparation
-
Spiking of Internal Standard: To a 50 µL aliquot of the biological sample (e.g., plasma, serum), add a known concentration of this compound in an appropriate solvent (e.g., isopropanol).
-
Protein Precipitation: Add 200 µL of cold isopropanol (B130326) to the sample, vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 Methanol:Isopropanol).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A UHPLC system is recommended for optimal separation of lipid species.
-
Column: A C18 or C8 reverse-phase column is suitable for triglyceride analysis.[8]
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: 10 mM Ammonium Formate in 90:10 Isopropanol:Acetonitrile
-
Gradient: A suitable gradient from 30% B to 100% B over 15-20 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometry (MS) System:
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[8] Ammonium adducts [M+NH4]+ are commonly monitored for triglycerides.[8]
-
Scan Type:
-
QQQ: Multiple Reaction Monitoring (MRM). Precursor ions would be the [M+NH4]+ of the target triglyceride and this compound. Product ions would correspond to the neutral loss of one of the fatty acid chains.[3][4]
-
Q-TOF & Orbitrap: Full scan MS for profiling or targeted Selected Ion Monitoring (SIM) for quantification.
-
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for triglyceride quantification using an internal standard.
Role of this compound in a Hypothetical Signaling Pathway Analysis
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. myadlm.org [myadlm.org]
- 3. shimadzu.com [shimadzu.com]
- 4. lcms.cz [lcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of Trilaurin-d15 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Trilaurin-d15, ensuring compliance with safety standards and minimizing environmental impact.
This compound, a deuterated form of Trilaurin, is not classified as a hazardous material according to its Safety Data Sheet (SDS).[1] Transportation regulations for DOT/IMDG/IATA also list it as non-dangerous goods.[1] However, as with any chemical substance in a laboratory environment, it is imperative to follow established protocols for waste management to ensure a safe and compliant workspace.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent any potential contact or exposure.
| PPE Category | Item |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Procedure
The recommended procedure for disposing of this compound is to treat it as chemical waste, which should be handled by a licensed professional waste disposal service.[1] Adherence to your institution's specific chemical waste management plan is crucial.
-
Preparation : Ensure that the this compound waste is in a sealed, clearly labeled container. The label should include the full chemical name ("this compound") and any other identifiers required by your institution's waste management program.
-
Segregation : Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's guidelines. Proper segregation prevents unintended chemical reactions and ensures correct disposal streams.
-
Storage : Store the labeled waste container in a designated chemical waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Documentation : Maintain a log of the chemical waste generated, including the name of the chemical, quantity, and date of disposal. This is important for regulatory compliance and institutional record-keeping.
-
Professional Disposal : Arrange for the collection of the chemical waste by a licensed and approved waste disposal contractor. Your institution's Environmental Health and Safety (EHS) office will typically manage this process.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and environmentally conscious research environment. Always consult your institution's specific safety and disposal protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
